(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Descripción
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMBENCQBOTHY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562117 | |
| Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422568-68-1 | |
| Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
steric and electronic effects of alpha-methyl fluorophenylalanine derivatives
A. ### An In-Depth Technical Guide to the Steric and Electronic Effects of α-Methyl Fluorophenylalanine Derivatives
Abstract
The strategic incorporation of structural modifications into amino acid scaffolds is a cornerstone of modern medicinal chemistry and drug design. Among these, the simultaneous introduction of an α-methyl group and a fluorine atom onto the phenylalanine framework creates a class of building blocks with profound and synergistic effects on peptide and small molecule properties. This guide provides a comprehensive technical overview of the steric and electronic effects imparted by α-methyl fluorophenylalanine derivatives. We will dissect the fundamental principles governing their behavior, detail methodologies for their synthesis and characterization, explore their conformational landscape, and highlight their application in creating more stable, potent, and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful modifications to overcome challenges in modern drug discovery.
Introduction: The Rationale for Dual Modification
For decades, chemists have sought to enhance the therapeutic properties of peptides and small molecules by addressing inherent liabilities such as poor metabolic stability, conformational flexibility leading to off-target effects, and suboptimal binding affinities. Fluorinated amino acids have emerged as a powerful tool in this endeavor. The introduction of fluorine, a small but highly electronegative atom, can dramatically alter a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and conformational preferences, without significantly increasing its size.[1] Concurrently, α,α-disubstituted amino acids, particularly those with an α-methyl group, are well-established for their ability to confer proteolytic resistance and constrain peptide backbones into well-defined secondary structures.[2]
The combination of these two approaches in α-methyl fluorophenylalanine derivatives offers a unique and powerful strategy. It allows for the simultaneous modulation of electronic properties via the fluorine substituent and conformational rigidity via the α-methyl group. This dual-control mechanism enables a level of fine-tuning that is often unachievable with a single modification, providing a sophisticated tool for enhancing drug-like properties.[3][4] This guide will explore the causality behind these effects and provide practical insights for their application.
Fundamental Principles: Dissecting the Steric and Electronic Contributions
To effectively utilize α-methyl fluorophenylalanine derivatives, it is crucial to understand the distinct and synergistic effects of each modification.
Electronic Effects of the Fluorine Substituent
The profound influence of fluorine stems from its unique atomic properties:
-
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This lowers the pKa of the carboxylic acid and the amine, and significantly alters the electron distribution of the phenyl ring, modulating its ability to participate in crucial non-covalent interactions like π-stacking and cation-π interactions.[1]
-
Conformational Control via the Gauche Effect: A key stereoelectronic principle is the "gauche effect," where vicinal fluorine and electronegative groups or electropositive centers preferentially adopt a gauche (~60° dihedral angle) rather than an anti conformation.[5][6] This is driven by stabilizing hyperconjugative interactions (e.g., donation from a C-H σ orbital into a C-F σ* anti-bonding orbital) and favorable electrostatic interactions.[6][7][8] This effect can powerfully influence the side-chain rotamer preference of the fluorophenylalanine residue, thereby dictating its presentation to a binding partner.
Steric Effects of the α-Methyl Group
The replacement of the α-hydrogen with a methyl group introduces significant steric constraints:
-
Backbone Rigidity: The α-methyl group restricts the allowable values of the peptide backbone dihedral angles (φ and ψ), effectively locking the residue into a limited conformational space, often favoring helical or turn-like structures.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.
-
Proteolytic Shielding: The steric bulk of the α-methyl group physically hinders the approach of proteases, significantly increasing the metabolic stability of peptides at the modified position. This is a critical advantage for peptide therapeutics, which are often limited by rapid degradation in vivo.[2][9][10]
The interplay of these effects is visualized in Figure 1.
Synthesis and Characterization
The practical application of these derivatives begins with robust chemical synthesis and rigorous analytical characterization.
Synthetic Strategies
The synthesis of α-methyl fluorophenylalanine typically involves multi-step sequences. A common and reliable approach is the alkylation of a chiral glycine enolate equivalent, followed by introduction of the fluorinated benzyl group. This ensures control over the α-carbon stereochemistry.
This protocol is a representative example adapted from established methodologies for α-alkylation of amino acids. The causality behind this choice is the high stereocontrol afforded by chiral auxiliaries.
-
Preparation of Chiral Glycinate Imine:
-
To a solution of (S)-2-hydroxy-pinanone (1.0 eq) and glycine tert-butyl ester (1.1 eq) in anhydrous toluene, add p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting materials are consumed.
-
Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral Schiff base. Self-Validation: The formation of the imine is critical for the subsequent stereoselective alkylation.
-
-
α-Methylation:
-
Dissolve the Schiff base (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes to ensure complete deprotonation, forming the enolate.
-
Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Causality: The bulky chiral auxiliary directs the incoming methyl group to the opposite face, establishing the (S)-configuration at the α-carbon.
-
-
α-Alkylation with 4-Fluorobenzyl Bromide:
-
Re-subject the methylated intermediate to the conditions in step 2 (dissolution in THF, cooling to -78 °C, addition of LDA).
-
After enolate formation, add 4-fluorobenzyl bromide (1.2 eq) and stir at -78 °C for 4-6 hours.
-
Work up the reaction as described in step 2. The product is the fully alkylated, protected amino acid.
-
-
Deprotection:
-
Hydrolyze the Schiff base and the tert-butyl ester by stirring the product in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure. The crude product is purified by ion-exchange chromatography or recrystallization to yield the final (S)-α-methyl-4-fluorophenylalanine.
-
Analytical Characterization
Rigorous characterization is essential to confirm structure, purity, and stereochemistry.
-
NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural verification. Critically, ¹⁹F NMR serves as an exquisitely sensitive probe of the local electronic environment.[11] The ¹⁹F chemical shift is highly responsive to changes in solvent, pH, and binding events, making it an invaluable tool for studying protein-ligand interactions and conformational changes.[12][13]
-
Mass Spectrometry (MS): High-resolution MS is used to confirm the exact mass and elemental composition.
-
Chiral HPLC: Used to determine the enantiomeric purity of the final product, which is critical for biological applications.[14]
Physicochemical Properties
| Property | Phenylalanine | 4-F-Phe[15] | α-Me-Phe[16] | α-Me-4-F-Phe (Predicted) | Causality of Change |
| Molecular Weight | 165.19 g/mol | 183.18 g/mol | 179.22 g/mol | 197.21 g/mol [17] | Additive mass of F and CH₃ groups. |
| pKa (Carboxyl) | ~2.2 | 2.20 | ~3.8 | ~3.8 | Fluorine's -I effect lowers pKa. The α-methyl group's +I effect raises it. The methyl effect often dominates for the carboxyl pKa. |
| logP (Octanol/Water) | -1.38 | -1.89 (DL)[18] | -1.1 (Predicted) | ~ -0.9 (Predicted) | Fluorine increases hydrophobicity of the ring, but the α-methyl group has a more significant impact, increasing overall lipophilicity. |
Table 1. Comparison of Physicochemical Properties. Predicted values are based on computational models and serve as estimates.
Conformational Analysis and Applications
The true power of α-methyl fluorophenylalanine derivatives lies in their ability to dictate molecular conformation and, consequently, biological function.
Impact on Peptide and Small Molecule Conformation
As previously discussed, the α-methyl group sterically restricts the peptide backbone to helical or extended regions of the Ramachandran plot. This pre-organization is a key strategy in peptidomimetic design. The fluorine atom adds another layer of control. For instance, in a peptide, a gauche preference between the Cα-F bond (if fluorinated there) or a favorable electrostatic interaction between a ring fluorine and a backbone amide can further stabilize specific turn structures or side-chain orientations. This precise positioning can be the difference between a potent agonist and a weak antagonist.[19]
Applications in Drug Discovery
The unique properties of these derivatives make them highly valuable tools for addressing common drug development challenges.
-
Enhanced Metabolic Stability: The combination of α-methylation and the strong C-F bond effectively blocks common sites of metabolic attack by cytochrome P450 enzymes, leading to longer in vivo half-lives.[9][14]
-
Improved Binding Affinity and Selectivity: By locking a molecule into its bioactive conformation, the entropic cost of binding is reduced. Furthermore, the altered electronic nature of the fluorinated phenyl ring can be exploited to create more specific and potent interactions within a target's binding pocket, such as forming halogen bonds or optimizing dipole interactions.[3][4]
-
Probing Biological Systems: The incorporation of α-methyl fluorophenylalanine into a peptide or protein allows researchers to use ¹⁹F NMR as a non-invasive probe.[11] Since fluorine is absent in native biological systems, the ¹⁹F signal is background-free, providing a clear window into ligand binding, protein folding, and conformational dynamics in real-time.[12][20]
Conclusion and Future Outlook
α-Methyl fluorophenylalanine derivatives represent a sophisticated class of building blocks that provide medicinal chemists with dual control over steric and electronic parameters. By leveraging the conformational constraints of the α-methyl group and the potent electronic influence of fluorine, it is possible to design molecules with enhanced metabolic stability, precisely controlled conformations, and optimized binding interactions. These attributes are critical for the development of next-generation therapeutics, from highly stable peptide drugs to selective small-molecule inhibitors. The continued exploration of these derivatives, particularly in combination with advanced computational modeling and novel synthetic methods, will undoubtedly unlock new solutions to long-standing challenges in drug discovery and chemical biology.
References
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918–960. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved January 23, 2026, from [Link]
-
Li, Z., et al. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-960. [Link]
-
Mitchell, I. S., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14319-14323. [Link]
-
Maxwell, B. D., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(19), 4645-4656. [Link]
-
Kuhn, S., et al. (2005). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. ChemBioChem, 6(12), 2213-2216. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14605998, 2-Fluoro-alpha-methyl-L-phenylalanine. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]
-
Exarchos, K. P., et al. (2009). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. ResearchGate. [Link]
-
Jacobs, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4028. [Link]
-
Carcenac, Y., et al. (2016). The Fluorine Gauche Effect: A Brief History. Helvetica Chimica Acta, 99(11), 831-849. [Link]
-
Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Journal, 151(1), 173-180. [Link]
-
Naka, K., et al. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine, 63(supplement 2), 2200. [Link]
-
Bora, P., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(7), 641-649. [Link]
-
Lachenmann, M. J., et al. (2020). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 11(23), 5961-5967. [Link]
-
University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2024, January 18). Amino acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, March 2). α-Methylphenylalanine. In Wikipedia, The Free Encyclopedia. [Link]
-
Witheiler, V. M., et al. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]
-
Kitchin, D. B., et al. (2004). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 126(14), 4268-4269. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Falke, J. J., & Koshland, D. E. Jr. (1985). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. FEBS Letters, 185(2), 316-320. [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. α-Methyl Amino Acids - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gauche effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 12. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 16. FMOC-ALPHA-METHYL-L-PHE | 135944-05-7 [chemicalbook.com]
- 17. 2-Fluoro-alpha-methyl-L-phenylalanine | C10H12FNO2 | CID 14605998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Introduction: The Strategic Value of a Fluorinated, sterically hindered Amino Acid
In the landscape of modern drug discovery, the design of novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Non-proteinogenic amino acids represent a cornerstone of this endeavor, offering a scaffold that can profoundly influence the biological activity and metabolic stability of parent compounds. Among these, (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid stands out as a molecule of significant interest. It combines three critical structural features: a fluorinated aromatic ring, a chiral center, and an α-methyl group, each conferring distinct and advantageous properties.
The incorporation of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The α-methyl group introduces steric hindrance, which can lock the molecule into a specific conformation conducive to target binding and, crucially, can protect against enzymatic degradation, thereby increasing bioavailability and in vivo half-life.[1]
This guide provides an in-depth exploration of the structural analogs and derivatives of this compound. We will dissect the synthetic rationale, explore the structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
The Core Scaffold: Physicochemical and Biological Profile
This compound is a chiral, α,α-disubstituted amino acid. Its structure is analogous to phenylalanine, but with key modifications that alter its properties significantly.
| Property | Value / Description |
| IUPAC Name | (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Key Features | - (R)-Stereocenter: Defines a specific 3D orientation for biological interactions. - α-Methyl Group: Induces conformational constraint and provides steric shielding. - 4-Fluorophenyl Group: Enhances metabolic stability and modulates binding interactions. |
| Potential Biological Roles | Derivatives of structurally similar compounds have shown activity as anticancer agents, NMDA receptor modulators, and antimicrobial candidates.[2][3][4][5] |
The strategic placement of the fluorine atom at the para-position of the phenyl ring is critical. This modification generally does not introduce significant steric bulk but can profoundly alter the molecule's pKa and lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of α,α-disubstituted amino acids, particularly those with a defined stereocenter, presents unique challenges.[6] Several robust methods have been developed, with the choice of route often depending on the desired scale and the specific substitutions required.
A generalized workflow for synthesizing derivatives of the core scaffold involves the creation of a suitable precursor, followed by asymmetric amination and alkylation steps.
Caption: Generalized synthetic workflow for this compound derivatives.
Protocol 1: Asymmetric Synthesis via Electrophilic Amination
This protocol describes a common method for installing the amino group with stereocontrol, a critical step for ensuring biological efficacy. The use of an electrophilic nitrogen source on a pre-formed chiral enolate is a field-proven technique.
Rationale: The choice of a strong, non-nucleophilic base like LDA is crucial for the quantitative formation of the ester enolate. The subsequent reaction with an electrophilic aminating agent, such as a di-tert-butyl azodicarboxylate, allows for the introduction of a protected nitrogen atom. The stereochemical outcome is dictated by the specific chiral auxiliary or catalyst employed, which shields one face of the planar enolate from attack.
Step-by-Step Methodology:
-
Enolate Formation: To a solution of the starting α-methyl-4-fluorophenylacetate ester in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add 1.1 equivalents of freshly prepared Lithium Diisopropylamide (LDA) dropwise. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophilic Amination: To the cold enolate solution, add a solution of 1.2 equivalents of di-tert-butyl azodicarboxylate (DBAD) in anhydrous THF dropwise. Maintain the temperature at -78 °C throughout the addition.
-
Reaction Quench: After stirring for 2-4 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Deprotection: Purify the crude product by silica gel chromatography. The resulting protected amino acid can then be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous HCl) to yield the desired α-amino acid.[7]
Structural Analogs & Derivatives: A Systematic Exploration
The core scaffold offers multiple vectors for chemical modification. Understanding the impact of these changes is key to designing potent and selective molecules.
Modifications of the Phenyl Ring
The 4-fluorophenyl group is a common starting point for analog synthesis. Altering its substitution pattern can fine-tune electronic properties, lipophilicity, and steric interactions within a target's binding pocket.
-
Positional Isomers of Fluorine: Moving the fluorine to the ortho or meta position can have significant conformational effects and alter interactions with the target protein.
-
Multiple Fluorination: Introducing additional fluorine atoms (e.g., creating a 2,4-difluoro or 3,4,5-trifluoro analog) can further enhance metabolic stability and binding affinity, though often at the cost of increased lipophilicity.[8]
-
Replacement of Fluorine: Bioisosteric replacement of the fluorine atom with other small, electron-withdrawing or -donating groups (e.g., -Cl, -CN, -OCH₃, -CF₃) allows for a systematic probe of the electronic requirements for activity. For instance, analogs of 3-amino-3-phenylpropanoic acid have been synthesized with cyano and methoxy groups to explore these effects.[9][10]
Modifications of the α-Methyl Group
The α-methyl group is a critical determinant of the compound's conformational rigidity and metabolic stability.
-
Homologation: Replacing the methyl with larger alkyl groups (ethyl, propyl) will increase steric bulk and lipophilicity. This can enhance van der Waals interactions in a large hydrophobic pocket but may also lead to steric clashes that reduce affinity.
-
Cyclization: Incorporating the α-substituent into a ring, for example, by creating a cyclopropyl or cyclobutyl derivative, introduces a high degree of conformational constraint. This is a powerful strategy for locking the molecule into a bioactive conformation.
Modifications of the Amino Group
The primary amine is a key site for interaction (e.g., salt bridge formation) and a handle for creating prodrugs or linking to other moieties.
-
N-Alkylation: N-methylation or N-ethylation can increase lipophilicity and prevent the formation of a hydrogen bond, which can be used to probe the importance of the N-H interaction for binding. N-methylation is a known strategy to improve pharmacokinetic properties.[1]
-
N-Acylation: Acylation with various groups (e.g., acetyl, benzoyl) can introduce new interaction points and is a common strategy for creating prodrugs that are cleaved in vivo to release the active primary amine.
-
Conversion to Other Functional Groups: The amine can be transformed into other nitrogen-containing functional groups, such as sulfonamides or ureas, to explore different hydrogen bonding patterns and vectoral orientations.
Caption: Key modification sites on the core scaffold and their strategic rationale.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for this compound itself is limited in the public domain, we can infer likely trends from related chemical series.
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |
| Phenyl Ring | Additional fluorination | Potentially increased potency | Enhanced binding via halogen bonding; increased metabolic stability.[11][12] |
| Replace F with larger halogen (Cl, Br) | Variable; potentially decreased | Increased steric bulk may be detrimental unless a suitable pocket exists. | |
| Replace F with H-bond acceptor (e.g., CN) | Highly target-dependent | May introduce a key favorable interaction if a donor is present in the binding site. | |
| α-Position | Replace Methyl with Ethyl | Likely decrease in potency | Increased steric hindrance often leads to a loss of affinity unless the binding pocket is exceptionally large. |
| Remove Methyl group | Significant change in activity profile | Loss of conformational constraint and steric shield; molecule becomes more flexible and susceptible to metabolism. | |
| Amino Group | N-methylation | Potentially maintained or altered activity | Loss of H-bond donor capability but gain in lipophilicity; can improve cell permeability.[13] |
| N-acetylation | Loss of activity (prodrug) | The bulky, neutral acetyl group typically abolishes activity until cleaved in vivo.[14][15] |
Applications in Drug Discovery
The structural motifs present in this scaffold are relevant to several therapeutic areas:
-
Neuroscience: Phenylalanine analogs are well-known modulators of CNS targets. Derivatives of aminopropanoic acids have been developed as agonists for the glycine site of NMDA receptors, which are crucial for learning and memory.[2] The conformational constraint and metabolic stability offered by the core scaffold make it an attractive starting point for developing new CNS-active agents.
-
Oncology: The development of novel anticancer agents often relies on scaffolds that can evade drug resistance mechanisms. Propanoic acid derivatives have been identified as promising scaffolds for developing novel anticancer candidates, targeting enzymes like SIRT2 and EGFR.[3] The 4-fluorophenyl group is a common feature in many approved kinase inhibitors.
-
Infectious Diseases: The search for new antimicrobial agents is a global health priority. Amino acid derivatives have been shown to possess antibacterial and antifungal properties, and the core scaffold could be explored for developing new agents targeting multidrug-resistant pathogens.[4][5]
Conclusion and Future Directions
This compound is a strategically designed building block that offers medicinal chemists a powerful platform for developing novel therapeutics. Its inherent properties—conformational rigidity, metabolic stability, and modulated electronics—make it an ideal starting point for generating libraries of analogs for screening against a wide range of biological targets.
Future research should focus on the systematic synthesis and evaluation of derivatives based on the modification vectors outlined in this guide. A key priority will be to perform detailed in vitro and in vivo studies to establish clear structure-activity and structure-property relationships. By combining rational design with robust synthetic execution, the full potential of this versatile scaffold can be unlocked to address unmet medical needs in neuroscience, oncology, and beyond.
References
-
Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
-
van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology. Available at: [Link]
-
Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]
-
Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Available at: [Link]
-
Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Advances in Biological Chemistry. Available at: [Link]
-
Gutiérrez-Sánchez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
-
Hutchinson, I., et al. (2002). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Request PDF. Available at: [Link]
-
Žvirblis, M., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Request PDF. Available at: [Link]
-
Gîrbea, M. C., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available at: [Link]
-
Van Goethem, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]
-
Davies, S. G., & Ichihara, O. (1996). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
-
LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. LibreTexts. Available at: [Link]
-
Ishikawa, T., et al. (2004). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]
- Zentiva, k.s. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Toxicity, and Metabolic Stability of Fluorinated Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the current understanding of the safety, toxicity, and metabolic stability of fluorinated propanoic acid derivatives. As a class of organofluorine compounds, these derivatives are of increasing interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by fluorine.[1][2] However, their structural similarity to persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS) necessitates a thorough evaluation of their toxicological and metabolic profiles. This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the assessment of these compounds and highlighting areas requiring further investigation.
Introduction: The Double-Edged Sword of Fluorination
The introduction of fluorine into organic molecules can profoundly alter their biological properties. In drug design, fluorine substitution is often employed to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1] The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, often prolonging the half-life of a drug.[3] However, this same chemical stability is a cause for concern from a safety and environmental perspective, as it can lead to bioaccumulation and persistence.[4]
Fluorinated propanoic acid derivatives, characterized by a three-carbon carboxylic acid backbone with one or more fluorine atoms, represent a class of compounds with significant potential. Yet, their structural resemblance to short-chain PFAS, such as perfluorobutanoic acid (PFBA), raises important questions about their potential for toxicity. This guide will delve into the known toxicological profiles of related compounds, outline the methodologies for assessing the safety and metabolic stability of novel fluorinated propanoic acid derivatives, and provide a framework for a rational approach to their development.
Toxicological Profile: What We Know and What We Need to Find Out
The toxicological assessment of any new chemical entity is paramount. For fluorinated propanoic acid derivatives, this assessment is informed by the extensive research on related PFAS compounds, as well as specific data on some members of this class.
General Toxicity and Hazard Classification
Limited direct toxicological data is available for many specific fluorinated propanoic acid derivatives. However, safety data for some simple derivatives provide a starting point for understanding their potential hazards. For instance, 2-fluoropropanoic acid is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] Similarly, 3-fluoropropanoic acid is reported to be a poison by the intraperitoneal route and can emit toxic fluoride fumes upon decomposition.[6]
These findings underscore the importance of handling these compounds with appropriate safety precautions. The corrosive nature of some derivatives is likely attributable to the acidic functional group, a property that can be modulated by the position and number of fluorine substituents.
Insights from Per- and Polyfluoroalkyl Substances (PFAS)
Much of our understanding of the potential toxicity of fluorinated propanoic acid derivatives is extrapolated from the vast body of research on PFAS, particularly short-chain PFAS. Epidemiological and toxicological studies on compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have linked them to a range of adverse health effects, including:
-
Hepatotoxicity: Liver enlargement, inflammation, and disruption of lipid and bile acid metabolism are well-documented effects of PFAS exposure in animal studies.[7]
-
Immunotoxicity: Certain PFAS have been shown to suppress the immune system.
-
Developmental and Reproductive Toxicity: Concerns have been raised about the impact of PFAS on fetal development and reproductive health.
-
Carcinogenicity: PFOA has been classified as a potential carcinogen.[8]
It is crucial to note that the toxicity of perfluorinated carboxylic acids has been shown to increase with the length of the perfluorocarbon chain.[9][10] This suggests that shorter-chain compounds, like fluorinated propanoic acids, may be less toxic than their longer-chain counterparts. However, they are still highly persistent.[11]
In Vitro Toxicity Assessment: A Triage Approach
For novel fluorinated propanoic acid derivatives, a tiered in vitro testing strategy is essential to rapidly assess potential toxicity and guide further development.
Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[12] These assays are crucial in the early stages of drug discovery to identify compounds with potential toxic effects.[13][14] Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, a marker of cytotoxicity.
-
Neutral Red Uptake Assay: This method assesses the accumulation of a dye in the lysosomes of viable cells.
Studies on PFOA have demonstrated its ability to induce oxidative stress and apoptosis in non-tumoral mammalian cells in vitro at high doses.[12] Similar assays should be employed to characterize the cytotoxic potential of novel fluorinated propanoic acid derivatives.
Genotoxicity testing is critical to determine if a compound can damage genetic material, potentially leading to mutations and cancer.[6] A standard battery of in vitro genotoxicity tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses bacteria to evaluate a compound's potential to cause gene mutations. PFOA has been shown to be non-mutagenic in the Ames test.[12]
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.
-
In Vitro Chromosomal Aberration Test: This test assesses structural and numerical changes in chromosomes.
While some PFAS have shown evidence of genotoxicity, the mechanisms are not always straightforward and may involve indirect pathways. Therefore, a comprehensive assessment is necessary.
Metabolic Stability: The Persistence of the C-F Bond
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and potential for bioaccumulation. The inherent strength of the carbon-fluorine bond makes many fluorinated compounds, including short-chain perfluoroalkyl acids, metabolically inert.[3]
Biotransformation (or Lack Thereof)
Animal studies have shown that both short- and long-chain perfluoroalkyl acids are generally resistant to degradation in the body.[3] While precursor compounds (polyfluoroalkyl substances) can be biotransformed into these persistent perfluoroalkyl acids, the terminal acids themselves are not readily metabolized further.[15] This metabolic recalcitrance contributes to their long biological half-lives and potential for accumulation in the body.
In Vitro Metabolic Stability Assays
Evaluating the metabolic stability of new fluorinated propanoic acid derivatives early in the development process is crucial. The primary in vitro model for this is incubation with liver microsomes or hepatocytes.
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that contain the key drug-metabolizing enzymes, particularly cytochrome P450s. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.
-
Hepatocyte Stability Assay: Using intact liver cells provides a more complete picture of metabolism, as it includes both phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolic pathways.
For many fluorinated propanoic acids, it is anticipated that they will exhibit high stability in these assays. However, the presence of other functional groups or less fluorinated positions on the molecule could provide sites for metabolic attack.
Experimental Protocols: A Practical Guide
To ensure the scientific integrity and reproducibility of safety and metabolic stability studies, standardized and well-validated protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a fluorinated propanoic acid derivative on a mammalian cell line (e.g., HepG2, a human liver cancer cell line).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Metabolic Stability (Liver Microsome Assay)
Objective: To determine the rate of metabolism of a fluorinated propanoic acid derivative by liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer), and the test compound.
-
Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Concepts
General Toxicity Assessment Workflow
Caption: A tiered approach to toxicity assessment of novel compounds.
Metabolic Stability Evaluation Pathway
Caption: Workflow for determining in vitro metabolic stability.
Data Summary and Interpretation
The following tables provide a framework for summarizing and comparing key safety and metabolic stability data for fluorinated propanoic acid derivatives.
Table 1: Summary of Toxicological Data
| Compound | Cytotoxicity (IC50, µM) | Genotoxicity (Ames Test) | Key Toxicological Findings |
| 2-Fluoropropanoic Acid | Data not available | Data not available | Harmful if swallowed, causes severe skin burns and eye damage.[5] |
| 3-Fluoropropanoic Acid | Data not available | Data not available | Poisonous by intraperitoneal route; emits toxic fumes on decomposition.[6] |
| Perfluorooctanoic Acid (PFOA) (Reference) | Induces oxidative stress and apoptosis in vitro.[12] | Negative.[12] | Hepatotoxic, immunotoxic, potential carcinogen.[7][8] |
| Test Compound X | [Insert experimental data] | [Insert experimental data] | [Describe key observations] |
Table 2: Summary of Metabolic Stability Data
| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| Short-chain PFAAs (General) | High (Metabolically inert).[3] | Low | Low |
| Test Compound Y | [Insert experimental data] | [Insert experimental data] | [Extrapolate from in vitro data] |
Conclusion and Future Directions
Fluorinated propanoic acid derivatives hold promise in various applications, but their development must be guided by a thorough understanding of their safety, toxicity, and metabolic stability. The current body of knowledge, largely informed by research on related PFAS, suggests that while these shorter-chain compounds may be less toxic than their long-chain counterparts, their metabolic stability and potential for persistence remain significant considerations.
A robust, tiered approach to testing, beginning with in silico and in vitro methods, is essential for the efficient and ethical evaluation of these compounds. As research in this area progresses, it will be crucial to:
-
Generate more specific toxicological data for a wider range of fluorinated propanoic acid derivatives to move beyond reliance on read-across from other PFAS.
-
Investigate the potential for biotransformation of precursor compounds into persistent fluorinated propanoic acids.
-
Develop a deeper understanding of the structure-activity relationships that govern the toxicity and metabolic stability of this class of compounds.
By integrating the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complexities of working with fluorinated propanoic acid derivatives and contribute to the development of safer and more effective chemical entities.
References
-
PubChem. 2-Fluoropropionic acid | C3H5FO2 | CID 256876. National Center for Biotechnology Information. [Link]
-
Tichý, L., et al. (2009). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Interdisciplinary Toxicology, 2(2), 115-119. [Link]
-
Florentin, A., et al. (2011). In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid. Toxicology Letters, 204(2-3), 105-112. [Link]
-
Voženílková, J., et al. (1998). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Sborník Vysoké Školy Zemědělské v Praze, Řada B, 67, 25-34. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 27(23), 8496. [Link]
-
Jin, R., et al. (2023). Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. Toxics, 11(8), 661. [Link]
-
Maccaroni, E., et al. (2023). In vitro evaluation of the carcinogenic potential of perfluorinated chemicals. Toxicology in Vitro, 89, 105574. [Link]
-
Danish Environmental Protection Agency. (2015). Short-chain Polyfluoroalkyl Substances (PFAS). [Link]
-
ResearchGate. (2019). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. [Link]
-
Lähde, A., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 104-113. [Link]
-
Wan, Y., et al. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Archives of Toxicology, 86(7), 1059-1070. [Link]
-
Filatov, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6524. [Link]
-
PubChem. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004. National Center for Biotechnology Information. [Link]
-
Franco, R., et al. (2023). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. Toxicology and Applied Pharmacology, 468, 116512. [Link]
-
Lončar, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3192. [Link]
-
Ghorab, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 27(8), 2419. [Link]
-
de Gruchy, S. D., et al. (2022). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 126(16), 2534-2542. [Link]
-
Janda, J., et al. (2022). Source and fate of ultra-short-chain PFAS in water and biota from an AFFF impacted site. Environmental Science: Processes & Impacts, 24(12), 2246-2256. [Link]
-
Kleszczyński, K., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Toxicology in Vitro, 21(8), 1517-1524. [Link]
-
Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183. [Link]
-
Nielsen, M. K., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 24(4), 957-961. [Link]
-
Thoma, T., et al. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 74. [Link]
-
U.S. Environmental Protection Agency. (2022). ORD Human Health Toxicity Value for Perfluoropropanoic Acid. [Link]
-
Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 1013431. [Link]
-
Nakaoka, H., et al. (2013). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. Journal of Toxicological Sciences, 38(2), 255-265. [Link]
-
Wójcik-Pszczoła, K., et al. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences, 24(24), 17218. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 3. www2.mst.dk [www2.mst.dk]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the carcinogenic potential of perfluorinated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PFAS Biotransformation Pathways: A Species Comparison Study [mdpi.com]
Methodological & Application
Application Note & Protocols: Synthesis of Advanced Peptidomimetics Using (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid
Introduction: The Strategic Value of α,α-Disubstituted Fluorinated Amino Acids in Drug Discovery
Peptidomimetics, molecules that replicate the structure and function of natural peptides, are foundational in modern therapeutic development.[1] They offer a strategic path to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key strategy in designing effective peptidomimetics is the incorporation of non-proteinogenic amino acids, which can enforce specific conformations and enhance resistance to enzymatic degradation.[1][2]
This guide focuses on a particularly potent building block: (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid . This α,α-disubstituted amino acid (α,α-DAA) brings two critical features to peptide design:
-
Conformational Rigidity: The α-methyl group introduces significant steric hindrance, restricting the peptide backbone's rotational freedom. This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3]
-
Enhanced Physicochemical Properties: The fluorine atom on the phenyl ring is a bioisostere of a hydrogen atom but possesses high electronegativity.[4] This substitution can profoundly influence a peptide's properties by increasing metabolic stability, modulating lipophilicity for better membrane permeability, and forming favorable interactions (such as with backbone amides or target residues) that can stabilize secondary structures like α-helices.[5][6][7][8]
The combination of these features makes this building block exceptionally valuable for developing next-generation peptide therapeutics with improved pharmacokinetic profiles.[9][10][11]
Profile of the Building Block: this compound
A thorough understanding of the building block is paramount before its application in synthesis.
Physicochemical Properties
-
Structure:
Figure 1. Structure of this compound. -
Molecular Formula: C₁₀H₁₂FNO₂
-
Molecular Weight: 197.21 g/mol
-
Appearance: Typically a white to off-white solid.[12]
-
Key Feature: The quaternary α-carbon makes it a sterically demanding amino acid, which is the primary challenge during peptide synthesis.[13]
Overview of Asymmetric Synthesis
While commercially available, understanding the synthesis of this building block provides valuable context. Asymmetric synthesis is crucial to obtain the desired (R)-enantiomer. Common strategies include the alkylation of chiral glycine enolate equivalents, where a chiral auxiliary directs the stereoselective introduction of the 4-fluorobenzyl group.[14][15] Subsequent methylation at the α-position and deprotection yield the final product. Other advanced methods may involve asymmetric Strecker synthesis or enzymatic approaches.[16][17][18]
Application in Peptidomimetic Synthesis: Core Protocols
The incorporation of this compound into a peptide sequence requires optimized protocols to overcome its significant steric hindrance. Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods are viable, with the choice depending on the target peptide's length and complexity.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for synthesizing peptides up to ~50 residues. The core principle involves building the peptide chain step-by-step on a solid resin support.[19]
Critical Step: The Coupling Reaction
Standard coupling conditions are often insufficient for α,α-DAAs. The nucleophilicity of the incoming amino acid's α-amine is reduced, and the carboxyl group of the growing peptide chain is sterically shielded. Therefore, highly efficient coupling reagents and optimized conditions are mandatory.
Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Key Advantages & Causality |
| HATU | Uronium/Aminium Salt | Forms a highly reactive OAt-active ester. The presence of the HOAt anion is less sterically demanding and more reactive than HOBt, making it highly effective for hindered couplings. |
| HCTU | Uronium/Aminium Salt | Similar to HATU but often more cost-effective. The chlorine substitution enhances reactivity. |
| COMU | Uronium/Aminium Salt | Incorporates Oxyma Pure as the activating agent, which is non-explosive and highly soluble. Its reactivity is comparable to HATU, making it a safer and effective alternative.[20] |
| DIC/Oxyma | Carbodiimide/Additive | A classic, cost-effective method. Oxyma Pure is a superior additive to HOBt, reducing racemization and improving yields for difficult couplings. |
| TFFH | Fluorinating Agent | Generates an amino acid fluoride in situ. Acyl fluorides are small and highly reactive, making them exceptionally well-suited for coupling sterically demanding residues like α,α-DAAs.[20] |
Step-by-Step SPPS Protocol for Incorporating the Building Block
This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF) for 30 minutes each.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Self-Validation: Perform a Kaiser test (or other ninhydrin-based test). A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Coupling the Hindered Amino Acid:
-
Pre-activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and Oxyma Pure (4 eq, 0.4 mmol) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the activation mixture and agitate for 2-5 minutes. Causality: The base is essential to deprotonate the carboxylic acid and facilitate the formation of the active ester.
-
Reaction: Add the activated amino acid solution to the resin. Couple for 2-4 hours at room temperature or 30-60 minutes using microwave-assisted SPPS at 75°C.[13][21] Expertise Insight: Double coupling is highly recommended. After the first coupling, wash the resin and repeat this entire step with a fresh solution of activated amino acid.
-
-
Monitoring and Capping:
-
Self-Validation: After the second coupling, perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction.
-
Capping (Optional but Recommended): If the Kaiser test is slightly positive, cap any unreacted amines by treating the resin with a solution of Acetic Anhydride/DIPEA/DMF (10:5:85) for 30 minutes. This prevents the formation of deletion sequences.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection (Step 2).
-
Wash thoroughly with DMF, then DCM, and finally Methanol. Dry the resin in vacuo.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The scavengers (TIS, H₂O) trap reactive carbocations released during this process.
-
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.
Protocol 2: Solution-Phase Synthesis (Dipeptide Example)
Solution-phase synthesis is advantageous for large-scale production or for fragments that are difficult to synthesize on a solid support. Here, we illustrate the coupling of Fmoc-(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid to a C-terminal amino acid methyl ester (e.g., H-Gly-OMe).
Step-by-Step Solution-Phase Protocol
-
Dissolution: Dissolve Fmoc-(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.2 eq) dropwise and stir for 15 minutes.
-
Amine Addition: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DMF and add DIPEA (1.2 eq) to neutralize the salt. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting dipeptide by flash column chromatography (Silica gel, typically using a Hexane/Ethyl Acetate gradient).
Purification and Characterization
Regardless of the synthetic method, the final peptidomimetic must be purified and its identity confirmed.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. A C18 column is typically used with a water/acetonitrile gradient, both containing 0.1% TFA.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to confirm the structure and purity, and to provide insights into the conformation of the final peptidomimetic.
-
Conclusion
This compound is a powerful building block for creating conformationally constrained and metabolically robust peptidomimetics. Its successful incorporation hinges on overcoming the steric hindrance at the α-carbon. By employing high-efficiency coupling reagents like HATU or COMU, extending reaction times, and considering techniques like double coupling or microwave-assisted synthesis, researchers can effectively integrate this valuable component. The protocols and insights provided herein offer a validated framework for leveraging this building block to advance the design of next-generation peptide-based therapeutics.
References
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). PubMed. Retrieved from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. Retrieved from [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. Retrieved from [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). ETH Zurich Research Collection. Retrieved from [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
DESIGNING PEPTIDOMIMETICS. (n.d.). UPCommons. Retrieved from [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Sci-Hub. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2001). ResearchGate. Retrieved from [Link]
-
p-Fluorophenylalanine. (n.d.). PubChem. Retrieved from [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2023). MDPI. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). aapptec. Retrieved from [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. (2024). CNR-IRIS. Retrieved from [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2024). The Innovation. Retrieved from [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design. (2021). ResearchGate. Retrieved from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved from [Link]
-
Peptidomimetics as next – generation therapeutic applications. (2024). Preprints.org. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub: are you are robot? [sci-hub.jp]
- 16. the-innovation.org [the-innovation.org]
- 17. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of α,α-Disubstituted Amino Acids in IDO1 Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunology, creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating immunomodulatory kynurenine metabolites.[1] The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.[2] α,α-disubstituted amino acids represent a pivotal class of structural motifs in medicinal chemistry, offering unique conformational constraints that can enhance potency and metabolic stability. While (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a prime example of this structural class, this guide will use the well-characterized α-methyl-tryptophan as a representative scaffold to detail the principles and methodologies for designing and evaluating IDO1 inhibitors. This document provides an in-depth exploration of the underlying science, coupled with detailed protocols for biochemical and cellular assays to empower researchers in the discovery and development of novel IDO1-targeting therapeutics.
Introduction: The Strategic Advantage of α,α-Disubstituted Amino Acids in IDO1 Inhibition
Standard α-amino acids possess a hydrogen atom at the α-carbon, allowing for considerable conformational flexibility. Replacing this hydrogen with an alkyl group, such as the methyl group in α-methyl-tryptophan, introduces significant steric constraints.[3] This substitution locks the torsional angles of the peptide backbone, which can pre-organize the molecule into a conformation that is optimal for binding to an enzyme's active site. This can lead to a significant increase in binding affinity and inhibitory potency. Furthermore, the α,α-disubstituted motif is known to confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of potential drug candidates.
α-Methyl-tryptophan, a synthetic analog of the natural IDO1 substrate L-tryptophan, serves as an excellent case study.[4][5] It has been extensively investigated as an IDO1 pathway inhibitor, with its D-isomer, Indoximod, advancing into clinical trials.[2] While Indoximod's mechanism is complex and involves downstream signaling, it highlights the therapeutic potential of this class of compounds.[2]
The IDO1 Pathway: A Key Target in Immuno-Oncology
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 expression is often upregulated, leading to two key immunosuppressive effects:
-
Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels and can undergo cell cycle arrest and anergy.[6]
-
Kynurenine Accumulation: The metabolic products of tryptophan breakdown, collectively known as kynurenines, actively suppress effector T cells and promote the differentiation of regulatory T cells (Tregs).[4]
By inhibiting IDO1, the goal is to reverse these effects, thereby restoring T cell function and enhancing the immune system's ability to recognize and eliminate cancer cells.
Figure 2. Workflow for the cell-based IDO1 inhibition assay.
Data Presentation and Interpretation
The potency of novel inhibitors should be compared against a known standard. The following table provides an example of how to present the data obtained from the described assays.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Selectivity vs. TDO |
| α-Methyl-Tryptophan | IDO1 Pathway | Cell-Based (HeLa) | ~70 nM (as mTORC1 activator) [2] | Moderate |
| Epacadostat (Control) | IDO1 | Biochemical | ~72 nM [7] | >1000-fold [2] |
| Epacadostat (Control) | IDO1 | Cell-Based (HeLa) | ~12 nM [2] | >100-fold [2] |
Interpretation:
-
IC50 vs. EC50: A potent compound in the biochemical assay (low IC50) that shows weaker activity in the cell-based assay (higher EC50) may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical activity but strong cellular activity could have favorable cellular uptake or inhibit the pathway through multiple mechanisms.
-
Selectivity: High selectivity for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO) is often desired to avoid potential off-target effects related to systemic tryptophan metabolism. [8]
Conclusion and Future Directions
The use of α,α-disubstituted amino acids, exemplified by α-methyl-tryptophan, provides a robust framework for the design of potent and stable IDO1 inhibitors. The protocols detailed herein offer a systematic approach to evaluate these compounds, from direct enzyme inhibition to cellular efficacy. By understanding the causal relationships between molecular structure, biochemical potency, and cellular activity, researchers can accelerate the development of next-generation immunotherapies that effectively dismantle the immunosuppressive defenses of cancer. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors and exploring their synergistic potential with other immunotherapies, such as checkpoint blockades.
References
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Available at: [Link]
-
Ziegler, S., et al. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Angewandte Chemie. Available at: [Link]
-
Lewis, H. C., et al. (2017). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(57), 96631–96644. Available at: [Link]
-
Dolgodilina, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30589–30600. Available at: [Link]
-
Galipeau, J., et al. (2017). The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells. Oncotarget, 8(57), 96631–96644. Available at: [Link]
-
Zielińska, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-13. Available at: [Link]
-
Moody, C. J., & Swann, E. (1993). Asymmetric synthesis of α-alkylated tryptophan derivatives. Journal of the Chemical Society, Chemical Communications, (19), 1490-1492. Available at: [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. Available at: [Link]
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. Available at: [Link]
-
Opitz, C. A., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 11, 592383. Available at: [Link]
-
Liu, B., et al. (2010). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 15(10), 6828-6838. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
-
Hu, J., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 693. Available at: [Link]
-
Junk, L., et al. (2021). Tryptophan N1-Alkylation: Quick and Simple Access to Diversely Substituted Tryptophans. Synthesis, 53(14), 2503-2511. Available at: [Link]
-
Opitz, C. A., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 11, 592383. Available at: [Link]
-
Lob, S., et al. (2009). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 4(5), e5834. Available at: [Link]
-
Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1150-1162. Available at: [Link]
-
ResearchGate. (n.d.). Unprotected alkylated tryptophan derivatives and their enantiomeric excess determined by Marfey's test. Retrieved from [Link]
Sources
- 1. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of α-alkylated tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low incorporation efficiency of unnatural amino acids in peptide synthesis.
Welcome to the Technical Support Center for troubleshooting low incorporation efficiency of unnatural amino acids (Uaas) in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of peptides containing non-canonical residues.
Troubleshooting Guide: Diagnosing and Resolving Low Uaa Incorporation
Low incorporation efficiency of unnatural amino acids can manifest in various ways, from a low yield of the final peptide to the appearance of deletion sequences in mass spectrometry analysis. This section provides a systematic approach to troubleshooting these issues.
Q1: My final peptide yield is significantly lower than expected after incorporating a Uaa. What are the likely causes and how can I fix this?
Low peptide yield is a common indicator of poor Uaa incorporation. The underlying causes often relate to incomplete coupling reactions.
Potential Cause 1: Steric Hindrance
Unnatural amino acids, particularly those with bulky or α,α-disubstituted side chains, can present significant steric hindrance, slowing down or preventing complete coupling.[1][2] The sheer size of the Uaa can physically block the approach of the activated amino acid to the growing peptide chain on the solid support.
Solutions:
-
Employ More Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient.[3] Switch to stronger uronium/aminium or phosphonium salt-based reagents. For extremely challenging couplings, converting the carboxylic acid of the Uaa to an acyl fluoride can be highly effective.[3]
| Reagent Type | Examples | Potency | Notes |
| Carbodiimides | DCC, DIC | Standard | Often inadequate for hindered Uaas.[3] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | Form highly reactive esters, effective for overcoming steric barriers.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Similar efficacy to uronium/aminium salts.[3] |
-
Increase Reaction Time and/or Temperature: To compensate for the slower reaction rate caused by steric hindrance, extend the coupling time from the standard 1-2 hours to overnight.[3] Gentle heating or the use of microwave-assisted peptide synthesis (MASPS) can also significantly improve coupling efficiency for difficult residues.[3]
-
Optimize Solvent Choice: The solvent must effectively solvate the growing peptide-resin complex to ensure accessibility for the incoming Uaa.[3] N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF).[3] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Potential Cause 2: "Difficult Sequences" and On-Resin Aggregation
Peptide sequences with a high content of hydrophobic or β-branched amino acids are prone to forming secondary structures (β-sheets or α-helices) on the solid support.[4] This "on-resin aggregation" can physically block reactive sites, leading to incomplete deprotection and coupling steps.[4] The incorporation of a hydrophobic Uaa can exacerbate this issue.
Solutions:
-
Choose an Appropriate Resin: For hydrophobic peptides, non-polar polystyrene resins often yield better results in terms of purity and yield compared to more polar resins like polydimethylacrylamide.[4]
-
Modify Synthesis Strategy: In some cases, Boc-based solid-phase peptide synthesis (SPPS) can be more effective than Fmoc-based SPPS for difficult sequences. The repeated treatments with trifluoroacetic acid (TFA) in Boc-SPPS can help disrupt secondary structure formation.[4]
Q2: Mass spectrometry analysis of my crude peptide shows a significant peak corresponding to a deletion of the unnatural amino acid. How can I ensure complete incorporation?
The presence of deletion sequences is a clear sign of failed coupling at the Uaa position. This indicates that the incoming Uaa did not successfully couple to the N-terminus of the growing peptide chain.
Solutions:
-
Implement a Double Coupling Protocol: A straightforward and often effective strategy is to perform the coupling step for the unnatural amino acid twice.[5] After the initial coupling and a wash step, a fresh solution of the activated Uaa is added to the reaction vessel to "push" the reaction to completion and couple to any remaining free amines. This is particularly useful for sterically hindered Uaas or when coupling to a proline residue.[5]
Workflow for a double coupling protocol. -
Increase Reagent Concentration: The coupling reaction is bimolecular, meaning its rate is dependent on the concentration of both the activated Uaa and the free amine on the peptide chain. Increasing the concentration of the Uaa and the coupling reagent (e.g., to 0.5 M) can enhance the probability of a successful reaction, especially for longer peptides.[5]
-
Consider the Uaa's Tether Length: For Uaas with a reactive group at the end of a side chain, the length of the linker can impact its ability to react. A longer tether can extend the reactive group away from the sterically bulky protein surface, potentially increasing its reactivity.[6]
Frequently Asked Questions (FAQs)
Q: How can I confirm that my unnatural amino acid has been successfully incorporated?
A: The most definitive method is mass spectrometry (MS).[] High-resolution mass spectrometry can provide a precise molecular weight of the synthesized peptide, which should match the theoretical mass including the Uaa.[] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the Uaa.[]
Q: Are there specific protecting group strategies I should consider for my Uaa?
A: The choice of protecting groups for the Uaa's side chain is crucial and depends on its specific functionality. The protecting group must be stable to the conditions of Nα-deprotection (e.g., piperidine for Fmoc-SPPS) and cleavage from the resin, unless selective deprotection is desired. It is essential to consult the supplier's data sheet for the specific Uaa or relevant literature for recommended protecting group strategies.
Q: Can the position of the Uaa in the peptide sequence affect incorporation efficiency?
A: Yes. Incorporating a Uaa immediately after a proline residue can be challenging due to the secondary amine structure of proline, which is less reactive.[5] In such cases, a double coupling is highly recommended.[5] Similarly, incorporating a Uaa within a sequence of identical amino acids can sometimes be difficult due to potential secondary structure formation.[5]
Q: My Uaa is very expensive. Are there ways to use it more efficiently?
A: To conserve a costly Uaa, you can reduce the excess equivalents used during the coupling step. However, this may increase the risk of incomplete coupling. A good starting point is to use a smaller excess (e.g., 1.5-2 equivalents) and perform a double coupling. Also, ensure that your coupling reagents are fresh and your solvents are anhydrous to maximize reaction efficiency.
Q: I am incorporating a very large and structurally complex Uaa. Are there limits to what can be incorporated via SPPS?
A: While SPPS is a robust method, there are practical limits. Very large and bulky Uaas can have extremely low incorporation efficiencies, even with optimized conditions. In such cases, the yield of the desired full-length peptide may be very low. If you are facing extreme difficulties, it may be worth considering alternative strategies such as fragment condensation, where smaller peptide fragments (one containing the Uaa) are synthesized separately and then ligated together.
Experimental Protocols
Protocol 1: General Double Coupling for a Sterically Hindered Uaa
-
Resin Swelling and Deprotection: Swell the resin in the appropriate solvent (e.g., DMF or NMP) for 30 minutes. Perform the Nα-Fmoc deprotection using 20% piperidine in DMF.
-
First Coupling:
-
Pre-activate the Uaa (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP for 5-10 minutes.
-
Add the activated Uaa solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF or NMP to remove excess reagents.
-
Second Coupling:
-
Prepare a fresh solution of the activated Uaa as in step 2.
-
Add this solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Washing: Wash the resin thoroughly with DMF or NMP, followed by DCM, and proceed to the next deprotection step in your synthesis cycle.
Protocol 2: Verifying Uaa Incorporation using Mass Spectrometry
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and discard the ether. Lyophilize the peptide to obtain a dry powder.
-
Sample Preparation for MS: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
MS Analysis: Analyze the sample using an ESI or MALDI mass spectrometer to obtain the molecular weight of the synthesized peptide.
-
Data Interpretation: Compare the experimentally observed mass with the theoretically calculated mass of the peptide containing the Uaa. A match confirms successful incorporation. The presence of a peak corresponding to the peptide mass minus the Uaa mass indicates a deletion product.
References
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology, 3(10), 617-627. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]
-
Rinehart, J., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11 Pt B), 1616-1623. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. [Link]
-
Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Amino Acids, 44(2), 321-341. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during the synthesis and coupling of chiral amino acids
Welcome to the technical support center dedicated to addressing one of the most critical challenges in peptide synthesis: the prevention of racemization. Maintaining the stereochemical integrity of chiral amino acids during their synthesis and coupling is paramount for the biological activity and therapeutic efficacy of the final peptide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome the hurdles of racemization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter regarding racemization in peptide synthesis.
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
A: Racemization is the process by which a pure enantiomer of a chiral amino acid is converted into a mixture of both of its enantiomers (D and L forms). In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain. This is a significant problem because the biological activity of peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of their constituent amino acids. Even a small degree of racemization can lead to a heterogeneous mixture of peptide diastereomers, which are difficult to purify and can have altered or even undesired biological effects.[1]
Q2: What is the primary mechanism of racemization during peptide coupling?
A: The most prevalent mechanism of racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The activated intermediate can then undergo intramolecular cyclization to form the oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the incoming amino acid can open the oxazolone ring, resulting in a mixture of D and L isomers in the newly formed peptide bond.[1][3] A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[4]
Q3: Which amino acids are most susceptible to racemization?
A: While all chiral amino acids can undergo racemization to some extent, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[5] For histidine, the imidazole side chain can act as a base, promoting racemization. For cysteine, the thiol group can also participate in side reactions that facilitate racemization. Other amino acids with electron-withdrawing groups on their side chains can also show an increased tendency to racemize.[1]
Q4: How do N-α-protecting groups influence racemization?
A: The choice of the N-α-protecting group is critical in preventing racemization. Urethane-based protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) , Boc (tert-butyloxycarbonyl) , and Z (benzyloxycarbonyl) are highly effective at suppressing racemization.[4][6] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the nitrogen less nucleophilic and disfavoring the formation of the oxazolone intermediate.[6] In contrast, simple acyl protecting groups (like acetyl or benzoyl) lack this electronic feature and are much more prone to racemization.[7]
A newer, thiol-labile protecting group, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has also been shown to greatly suppress racemization by avoiding the harsh acidic or basic conditions required for Boc and Fmoc removal, respectively.[8][9]
Q5: What is the role of coupling reagents and additives in controlling racemization?
A: Coupling reagents activate the carboxylic acid of the amino acid, and their choice significantly impacts the extent of racemization. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to significant racemization if used alone because they form a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[1][7]
To mitigate this, additives are almost always used in conjunction with carbodiimides. These additives react with the O-acylisourea to form a less reactive, more stable active ester, which is less prone to racemization. Common additives include:
-
1-Hydroxybenzotriazole (HOBt): A classic and effective racemization suppressor.[4][5]
-
1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization and increasing coupling efficiency.[4][7]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt.[4][7]
Onium salts like HBTU , HATU , and PyBOP® are also popular coupling reagents that incorporate HOBt or HOAt moieties within their structures, leading to lower levels of racemization compared to carbodiimides alone.[4]
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during peptide synthesis related to racemization.
Guide 1: Unexpected Diastereomers Detected in Final Peptide
Symptom: HPLC or Mass Spectrometry analysis of the purified peptide shows the presence of one or more unexpected peaks with the same mass as the desired product, suggesting the formation of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Coupling Reagent/Additive Combination | Using a carbodiimide (e.g., DIC, EDC) without an effective racemization-suppressing additive is a common cause of epimerization. | Always use an additive such as HOBt, HOAt, or OxymaPure when using carbodiimide coupling reagents.[4][7] For particularly sensitive couplings, consider using a pre-formed active ester or a coupling reagent known for low racemization, such as one based on HOAt or OxymaPure.[4] |
| Excessive Base or Incorrect Base Choice | Strong or sterically unhindered bases can readily abstract the α-proton of the activated amino acid, leading to racemization.[7][10] | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), especially for fragment coupling.[7] Use the minimum amount of base necessary. |
| Prolonged Activation Time | The longer the activated amino acid intermediate exists before reacting with the amine component, the greater the opportunity for racemization to occur. | Pre-activation should be kept to a minimum. Ideally, the coupling reagent and additive should be added to the carboxylic acid component just before the addition of the amine component. |
| High Reaction Temperature | Higher temperatures increase the rate of most reactions, including racemization. | Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce racemization.[4] |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates that lead to racemization. | Polar aprotic solvents like DMF and NMP are standard, but for problematic couplings, exploring less polar solvents like dichloromethane (DCM) may be beneficial as they can sometimes reduce racemization rates.[1] |
Guide 2: Racemization of C-terminal Cysteine or Histidine
Symptom: Significant epimerization is observed specifically at a C-terminal Cysteine or Histidine residue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Side-Chain Participation | The side chains of Cys and His can directly participate in or catalyze the racemization process.[5] The imidazole ring of His can act as an intramolecular base, while the thiol of Cys can also promote epimerization. | For Histidine , protect the imidazole ring with a suitable protecting group such as Trityl (Trt) or Methoxytrityl (Mtt).[11] For Cysteine , ensure the thiol group is protected with a robust protecting group like Trt or Acm. When coupling Cys, the use of DIC/OxymaPure or DIC/6-Cl-HOBt has been shown to be effective in minimizing racemization.[5][7] |
| Inadequate Suppression from Additives | For these highly susceptible amino acids, standard conditions may not be sufficient to prevent racemization. | The use of copper(II) chloride (CuCl₂) in combination with HOBt has been reported to be highly effective in suppressing racemization during the coupling of problematic amino acids.[5][12] |
Section 3: Key Experimental Protocols
This section provides step-by-step protocols for critical procedures in minimizing racemization.
Protocol 1: Standard Low-Racemization Coupling using DIC/OxymaPure
This protocol is suitable for most standard amino acid couplings in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound amine in the reaction vessel with DMF for 30 minutes. Drain the solvent.
-
Amino Acid Solution Preparation: In a separate vial, dissolve the N-α-Fmoc-protected amino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.
-
Activation and Coupling: Add DIC (3-5 equivalents) to the amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Assessing Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method for determining the level of racemization in a synthetic peptide.
-
Peptide Hydrolysis: a. Place a small sample of the purified peptide (approx. 1 mg) in a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. Cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization (Marfey's Method): a. Dissolve the hydrolyzed amino acid mixture in 100 µL of water. b. Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. c. Add 40 µL of 1 M NaHCO₃. d. Incubate the mixture at 40°C for 1 hour. e. Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
HPLC Analysis: a. Analyze the derivatized amino acid mixture by reverse-phase HPLC. b. Use a standard C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). c. The L-D and D-L diastereomeric derivatives will have different retention times, allowing for their separation and quantification. d. Compare the retention times to those of derivatized D- and L-amino acid standards to identify the peaks. e. Calculate the percentage of the D-isomer to determine the extent of racemization for each amino acid.
Section 4: Visualizing Racemization Mechanisms and Workflows
Diagram 1: Oxazolone Formation Pathway
Caption: The primary pathway for racemization during peptide coupling.
Diagram 2: Decision Workflow for Minimizing Racemization
Caption: A decision-making workflow for selecting an appropriate coupling strategy.
References
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Subir, A. K., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
Fuller, W. D., et al. (1990). Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
-
Han, Y., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling [Image]. ResearchGate. [Link]
-
Miyazawa, T., et al. (1979). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]
-
Vale, G., et al. (2023). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]
-
Smith, G. G., & Reddy, G. V. (1979). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. [Link]
-
Epimerization by oxazolone formation. [Image]. (n.d.). ResearchGate. [Link]
-
Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). Iris Biotech GmbH. [Link]
-
Fuller, W. D., et al. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Peptide Research. [Link]
-
Wang, P., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Bodanszky, M., & Bodanszky, A. (1984). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. [Link]
-
Li, Y., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Wang, J., & Li, X. (2021). Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
-
Determination of optical purity of amino acids amino acid derivatives and peptides. (n.d.). CAT GmbH & Co. [Link]
-
Khan, K. M., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. MDPI. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Ingar, D. N., & Saravanan, P. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research. [Link]
-
NPTEL-NOC IITM. (2020, July 13). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Solubilizing Peptides with Hydrophobic Fluorinated Residues
Welcome to the technical support center for handling and solubilizing peptides that incorporate hydrophobic fluorinated residues. The unique physicochemical properties of fluorinated amino acids can significantly enhance the therapeutic potential of peptides, but they also introduce distinct challenges in their handling and solubilization. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these hurdles and ensure the successful application of these novel biomolecules.
The Challenge of Fluorinated Peptides
Incorporating fluorine into peptide sequences is a powerful strategy for modulating their conformation, stability, and bioactivity.[1][2][3][4] However, the high electronegativity and hydrophobicity of fluorine can lead to poor solubility in aqueous solutions, posing a significant challenge for experimental work.[1][4] This guide is designed to provide a rational, step-by-step approach to successfully solubilizing these difficult but promising peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when trying to dissolve your fluorinated peptide.
Q1: My fluorinated peptide won't dissolve in water or standard buffers (e.g., PBS). What should I do next?
A1: Initial Assessment and Stepwise Approach
It is not uncommon for peptides with a high content of fluorinated or other hydrophobic residues to be insoluble in purely aqueous solutions.[5][6] The key is to systematically try a series of solvents and techniques, starting with the mildest conditions that are compatible with your downstream application.
Underlying Principle: The solubility of a peptide is governed by a balance of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. Fluorination dramatically increases the hydrophobicity of a residue, often requiring the use of organic co-solvents to disrupt these strong hydrophobic interactions and allow the peptide to interact with the solvent.[3][4]
Recommended Protocol:
-
Start with a Small Aliquot: Always test the solubility of a small amount of your peptide before attempting to dissolve the entire sample.[6] This prevents the loss of valuable material if a solvent proves ineffective.
-
Characterize Your Peptide: Determine the overall charge of your peptide at neutral pH.
-
Assign a value of +1 to each basic residue (K, R, H, and the N-terminus).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminus).
-
Sum the values to get the net charge. This will guide your pH adjustments.[7]
-
-
pH Adjustment (for charged peptides):
-
Basic Peptides (net positive charge): Try dissolving in a small amount of 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute with sterile water to your desired concentration.[7][8]
-
Acidic Peptides (net negative charge): Attempt to dissolve in a small volume of 0.1M ammonium bicarbonate or 1% ammonium hydroxide, followed by gradual dilution with water.[8]
-
-
Introduce Organic Co-solvents: If pH adjustment is insufficient, organic solvents are necessary.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are the most common choices.[5][6]
-
Procedure:
-
Add a minimal amount of the pure organic solvent (e.g., 20-50 µL of DMSO) to the lyophilized peptide.
-
Vortex or sonicate briefly to ensure the peptide fully dissolves in the organic solvent.
-
Slowly add your aqueous buffer dropwise while vortexing to reach the final desired concentration.[6] This gradual dilution is critical to prevent the peptide from precipitating out of solution.
-
-
Q2: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What's happening and how can I fix it?
A2: Managing the Transition to Aqueous Environments
Precipitation upon addition of an aqueous buffer is a classic sign that the final concentration of the organic solvent is too low to maintain the solubility of your highly hydrophobic peptide.
Underlying Principle: The peptide is crashing out of solution because as the polarity of the solvent system increases with the addition of water, the hydrophobic fluorinated regions of the peptide begin to aggregate to minimize their contact with the aqueous environment.
Solutions:
-
Increase the Organic Solvent Concentration: The simplest solution is to increase the percentage of the organic co-solvent in your final solution. However, you must consider the tolerance of your specific assay to solvents like DMSO or DMF, as they can be toxic to cells or interfere with enzymatic reactions, typically being limited to <1% v/v in cellular assays.[5]
-
Use a Stronger Solubilizing Agent: For exceptionally difficult peptides, more potent solubilizing agents may be required.
-
Chaotropic Agents: Guanidine hydrochloride (6M) or urea (8M) can be very effective at disrupting the strong hydrogen bonding and hydrophobic interactions that lead to aggregation.[7] These are harsh denaturants and are generally not compatible with biological assays but can be useful for stock solutions that will be significantly diluted.
-
Fluorinated Solvents: Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are known to be excellent solvents for fluorinated and aggregation-prone peptides as they can disrupt tertiary structures while preserving secondary structures.[1][9] Use these as a last resort and be mindful of their compatibility with your experimental setup.
-
-
Lyophilize and Re-attempt: If the peptide has precipitated, you can often recover it by lyophilizing the sample to remove the solvent and then attempting to redissolve it using a different, stronger solvent system.[6]
Q3: My peptide solution is cloudy or appears to have formed a gel. Is it dissolved?
A3: Distinguishing Dissolution from Suspension
A cloudy or gel-like appearance indicates that the peptide is not fully dissolved but is likely suspended as fine particles or has formed a network of intermolecular hydrogen bonds.[6]
Underlying Principle: Gel formation is common with peptides that have a high propensity for forming intermolecular hydrogen bonds. Fluorination can sometimes exacerbate this by promoting self-assembly into highly ordered structures.[4][9]
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to provide energy to break up the suspended particles and facilitate dissolution.[5] Be careful not to overheat the sample, which could lead to degradation.
-
Gentle Warming: Gently warming the solution (up to 40°C) can sometimes help to dissolve the peptide, but this should be done with caution to avoid degradation.[5][6]
-
Switch to a Stronger Solvent System: If sonication and warming are ineffective, the current solvent is not strong enough. You will need to move to a solvent system with a higher concentration of organic solvent or a chaotropic agent as described in A2.
Frequently Asked Questions (FAQs)
-
Why are fluorinated peptides so difficult to dissolve? Fluorine is the most electronegative element, and when incorporated into an amino acid side chain, it creates a highly non-polar, or "superhydrophobic," surface.[1] This extreme hydrophobicity drives the peptide to aggregate in aqueous solutions to minimize the unfavorable interactions between the fluorinated residues and water.
-
What is the "fluorous effect"? The fluorous effect is the tendency of highly fluorinated molecules to selectively associate with each other, creating a "fluorous phase" that is distinct from both aqueous and hydrocarbon phases.[1] This can be leveraged to promote specific peptide folding and assembly but can also contribute to insolubility if not properly controlled.
-
Can I use DMSO for a peptide containing Cysteine (Cys) or Methionine (Met)? It is generally not recommended to use DMSO for peptides containing Cys or Met, as DMSO can oxidize the sulfur-containing side chains.[7] DMF is a suitable alternative in these cases.
-
How should I store my fluorinated peptide? Lyophilized peptides should be stored at -20°C or -80°C in a desiccator. Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. For peptides susceptible to oxidation, using de-gassed solvents and storing under an inert atmosphere (e.g., argon) is recommended.
-
Are there any design strategies to improve the solubility of fluorinated peptides from the outset? Yes, during the design phase, incorporating charged residues (e.g., Lys, Arg, Asp, Glu) into the sequence can help to counteract the hydrophobicity of the fluorinated amino acids.[5] Additionally, adding a hydrophilic "solubility tag," such as a poly-lysine sequence at the N- or C-terminus, can significantly improve aqueous solubility.[3]
Data and Protocols
Table 1: Solvent Selection Guide for Hydrophobic Fluorinated Peptides
| Solvent/Agent | Mechanism of Action | Best For | Considerations |
| Water with pH Adjustment | Increases net charge, improving interaction with water. | Peptides with a net positive or negative charge. | Ineffective for highly hydrophobic or neutral peptides. |
| Acetonitrile (ACN) | Disrupts hydrophobic interactions. | General use, good for mass spectrometry. | Can be volatile, making concentration difficult to manage.[6] |
| Dimethyl Sulfoxide (DMSO) | Strong polar aprotic solvent, disrupts hydrophobic interactions. | Highly hydrophobic peptides. | Can be toxic in cell-based assays; avoid with Cys/Met residues.[5][7] |
| Dimethylformamide (DMF) | Similar to DMSO, good alternative. | Peptides containing Cys or Met. | Also has potential for cellular toxicity. |
| Trifluoroacetic Acid (TFA) (0.1%) | Acts as an ion-pairing agent and acidifier. | Basic peptides, improves chromatography. | Can be harsh; residual TFA may affect some assays. |
| Guanidine HCl (6M) / Urea (8M) | Chaotropic agents, disrupt H-bonds and hydrophobic interactions. | Extremely aggregated or insoluble peptides. | Denaturing agents, generally incompatible with biological assays.[7] |
| Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | Disrupt tertiary structure, can stabilize secondary structures. | Very difficult, aggregation-prone fluorinated peptides. | Can alter peptide conformation; compatibility with assays must be tested.[1][9] |
Experimental Workflow: Step-by-Step Solubilization Protocol
This protocol outlines a systematic approach to solubilizing a novel, highly hydrophobic fluorinated peptide.
dot
Caption: Model of fluorinated peptide aggregation and solubilization.
References
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. National Institutes of Health. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. Available at: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]
-
Fluorinated peptide biomaterials. National Institutes of Health. Available at: [Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]
-
Peptide Solubilization. JPT. Available at: [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
-
18F-Trifluoromethanesulfinate Enables Direct C–H 18F-Trifluoromethylation of Native Aromatic Residues in Peptides. National Institutes of Health. Available at: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]
-
Guidelines for Dissolving Peptides. GenScript. Available at: [Link]
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
identifying and minimizing side reactions in the synthesis of fluorinated amino acid derivatives
Welcome to the technical support center for the synthesis of fluorinated amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into amino acid scaffolds. Here, we address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven protocols to help you identify and minimize side reactions, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of fluorinated amino acid derivatives?
A1: The synthesis of fluorinated amino acids is a nuanced process where several side reactions can occur, impacting yield and purity. The most prevalent side reactions include:
-
Elimination Reactions: Particularly common when using deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) on β-hydroxy amino acid precursors. Instead of substitution, a double bond is formed.
-
Rearrangement Reactions: Carbocationic intermediates, which can form during fluorination (especially under conditions favoring an S(_N)1 mechanism), are prone to rearrangements such as Wagner-Meerwein or pinacol-type rearrangements. The Beckmann rearrangement is another potential side reaction when using reagents like DAST.[1]
-
Racemization/Epimerization: The stereochemical integrity of the α-carbon is a primary concern. Racemization can be induced by basic conditions or during the activation of the carboxylic acid for peptide coupling. This is particularly problematic for amino acids with strong electron-withdrawing groups near the chiral center.[2]
Q2: How does the choice of fluorinating agent impact the reaction outcome?
A2: The choice of fluorinating agent is critical and significantly influences the prevalence of side reactions.
-
Nucleophilic Fluorinating Reagents:
-
DAST (Diethylaminosulfur Trifluoride): Widely used but thermally unstable and can lead to significant elimination and rearrangement side products. It is known to potentially detonate if heated above 90°C.
-
Deoxo-Fluor: More thermally stable than DAST but can also promote elimination.
-
PyFluor & AlkylFluor: These are newer generations of deoxyfluorination reagents that are more thermally stable and generally show higher selectivity for substitution over elimination.[3]
-
-
Electrophilic Fluorinating Reagents:
-
Selectfluor: Used for the fluorination of electron-rich moieties. The reaction conditions, including the solvent, can significantly affect the stereoselectivity and yield.[4]
-
Q3: What is the importance of protecting groups in fluorinated amino acid synthesis?
A3: Protecting groups are essential for preventing unwanted side reactions at the amino and carboxyl termini, as well as on reactive side chains.[5] An ideal protecting group should be:
-
Stable under the fluorination reaction conditions.
-
Orthogonal, meaning it can be removed without affecting other protecting groups.[5]
-
Able to minimize racemization during subsequent reactions like peptide coupling.[6]
The two most common N-terminal protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) . Their differing deprotection conditions (acidic for Boc, basic for Fmoc) are a key consideration when planning a synthetic route.[]
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of fluorinated amino acid derivatives.
Troubleshooting Guide 1: Low Yield of Fluorinated Product due to Elimination Side Reactions
Problem: You are attempting a deoxofluorination of a β-hydroxy amino acid derivative using DAST and observe a significant amount of the corresponding alkene byproduct.
Causality: Elimination is a competing reaction to nucleophilic substitution, particularly with reagents like DAST. The reaction can proceed through an E1 or E2 mechanism, often favored by higher temperatures and certain substrate structures.
Solutions:
-
Optimize Reaction Temperature:
-
Protocol: Perform the reaction at a lower temperature. Start the reaction at -78°C and allow it to slowly warm to room temperature. Maintaining a low temperature can significantly favor the S(_N)2 pathway over elimination.
-
Rationale: The activation energy for elimination is often higher than for substitution. By keeping the temperature low, you provide enough energy for the desired substitution to occur while minimizing the competing elimination pathway.
-
-
Choice of Fluorinating Reagent:
-
Protocol: Replace DAST with a more modern and thermally stable deoxofluorinating reagent such as PyFluor or AlkylFluor . These reagents have been shown to significantly reduce the amount of elimination byproducts.[3]
-
Rationale: The structural and electronic properties of these newer reagents are designed to favor the substitution pathway and reduce the likelihood of proton abstraction that leads to elimination.
-
-
Solvent Selection:
-
Protocol: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Rationale: Polar aprotic solvents can stabilize the transition state of the S(N)2 reaction, while polar protic solvents might favor the S(_N)1 pathway, which can lead to both elimination and rearrangement. DCM is a common solvent of choice for DAST reactions.
-
Decision Workflow for Minimizing Elimination:
Caption: Decision workflow for troubleshooting elimination side reactions.
Troubleshooting Guide 2: Formation of Rearranged Products
Problem: During the fluorination of a secondary alcohol-containing amino acid derivative, you isolate a product with a rearranged carbon skeleton.
Causality: This is indicative of a carbocationic intermediate, which is susceptible to rearrangement to form a more stable carbocation. This occurs when the reaction proceeds through an S(_N)1-like mechanism. DAST is known to promote such cationic rearrangements.[8]
Solutions:
-
Promote an S(_N)2 Pathway:
-
Protocol: Employ reaction conditions that favor a concerted S(_N)2 mechanism, which avoids the formation of a discrete carbocation. This includes using a less polar, aprotic solvent and ensuring a high concentration of the fluoride nucleophile.
-
Rationale: The S(_N)2 pathway involves a backside attack by the nucleophile, leading to inversion of stereochemistry without rearrangement. Polar aprotic solvents do not solvate the nucleophile as strongly as polar protic solvents, leaving it more available for reaction.[9][10]
-
-
Substrate Modification:
-
Protocol: If possible, modify the substrate to disfavor carbocation formation at the reaction center. For example, the presence of electron-withdrawing groups can destabilize a potential carbocation.
-
Rationale: By making the formation of a carbocation less favorable, you can push the reaction towards an S(_N)2 mechanism.
-
Reaction Pathway Diagram:
Caption: S(_N)1 vs. S(_N)2 pathways in deoxofluorination.
Troubleshooting Guide 3: Loss of Stereochemical Purity (Racemization/Epimerization)
Problem: You observe the presence of the undesired D-enantiomer or diastereomer in your final fluorinated amino acid derivative.
Causality: The α-proton of an amino acid is susceptible to deprotonation, especially under basic conditions or when the carboxyl group is activated for coupling, leading to racemization.
Solutions:
-
Choice of N-Protecting Group:
-
Protocol: For peptide synthesis, consider using a protecting group that is known to suppress racemization. The 2-nitrobenzenesulfonyl (Ns) group, for instance, can promote the formation of a sulfonamide anion, which effectively prevents racemization during coupling.[11]
-
Rationale: Certain protecting groups can influence the electronic environment around the α-carbon, making the α-proton less acidic and thus less likely to be abstracted.
-
-
Use of Racemization-Suppressing Coupling Reagents:
-
Protocol: When coupling fluorinated amino acids, use a coupling reagent known to minimize racemization. Ynamides have been shown to be highly effective in suppressing racemization, even in N→C peptide synthesis.[12][13] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and Oxyma are also commonly used to prevent racemization.[14]
-
Rationale: These reagents work by forming an active ester that is less prone to forming the oxazolone intermediate responsible for racemization.
-
-
Control of Reaction Conditions:
-
Protocol: Avoid prolonged exposure to strong bases. If a base is necessary, use a hindered, non-nucleophilic base and maintain a low temperature.
-
Rationale: Lower temperatures and weaker or sterically hindered bases reduce the rate of α-proton abstraction.
-
Table 1: Comparison of Strategies to Minimize Racemization
| Strategy | Protocol | Rationale |
| Protecting Group | Use Ns (2-nitrobenzenesulfonyl) or other specialized protecting groups. | The protecting group alters the electronics of the α-carbon, reducing the acidity of the α-proton.[11] |
| Coupling Reagent | Employ ynamides or carbodiimides with additives like HOBt, HOAt, or Oxyma. | These reagents form active esters that are less susceptible to oxazolone formation, the primary pathway for racemization.[12][13][14] |
| Reaction Conditions | Use hindered bases, low temperatures, and minimize reaction times. | Slows down the rate of proton abstraction from the α-carbon. |
Section 3: Purification Protocols
The purification of fluorinated amino acid derivatives often requires specialized chromatographic techniques due to the unique properties conferred by the fluorine atom(s).
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Separation from Non-Fluorinated Precursors
Objective: To separate the desired fluorinated amino acid from the unreacted starting material.
Materials:
-
Crude reaction mixture
-
Reversed-phase C8 or C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with UV detector
Procedure:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Equilibrate the HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds, or a wavelength where an aromatic protecting group absorbs).
-
Collect the fractions corresponding to the desired fluorinated product. The fluorinated compound will typically have a different retention time than its non-fluorinated counterpart due to altered hydrophobicity.[15]
-
Combine the pure fractions and remove the solvent under reduced pressure.
Note: For some separations, a fluorocarbon column may provide better resolution when using hydrocarbon eluents.[15]
Protocol 2: Chiral HPLC for Enantiomeric/Diastereomeric Purity Analysis
Objective: To determine the enantiomeric or diastereomeric purity of the synthesized fluorinated amino acid.
Materials:
-
Purified fluorinated amino acid derivative
-
Chiral HPLC column (e.g., teicoplanin-based like Astec CHIROBIOTIC T, or a Pirkle-type column)[16][17]
-
Appropriate mobile phase (often a mixture of alcohols, alkanes, and a small amount of an acid or base modifier, as recommended by the column manufacturer)
-
HPLC system with UV or mass spectrometric detector
Procedure:
-
Dissolve the sample in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase. Isocratic elution is often used for chiral separations.
-
Inject the sample.
-
Monitor the elution of the enantiomers/diastereomers. They should appear as two separate peaks.
-
Integrate the peak areas to determine the ratio of the stereoisomers and calculate the enantiomeric excess (ee) or diastereomeric excess (de).
Note: Direct analysis of underivatized amino acids is possible on certain chiral stationary phases, avoiding the need for derivatization which can introduce its own side reactions.[16]
References
-
Khan Academy. (n.d.). Sn1 vs Sn2: Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]
-
Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21 [Video]. YouTube. [Link]
-
DAT Destroyer. (2019, August 22). SN1 vs SN2 Explained | High-Yield Organic Chemistry for the DAT and OAT [Video]. YouTube. [Link]
- Li, Y., et al. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters.
- Hajra, S., Roy, S., & Maity, S. (2019). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF.
- DAT Bootcamp. (2025).
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
- Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
- Wang, X., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Li, L., et al. (n.d.).
- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/organicchemistry.
- Kim, H., et al. (2020).
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett.
- Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments.
- de Almeida, M. V., et al. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. NIH.
- Zhang, W., et al. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- Vederas, J. C., et al. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Sumika Chemical Analysis Service. (n.d.).
- Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- Koksch, B., et al. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
- Joullié, M. M., et al. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Request PDF.
- Kent, S. B. H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- O'Hagan, D., et al. (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. RSC Publishing.
- Armstrong, D. W., et al. (2025). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity.
- Pliego, J. R., & de Almeida, M. V. (n.d.). Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the SN2 Transition State. The Journal of Physical Chemistry B.
- Chiral Technologies Europe. (n.d.).
- Gervay-Hague, J., et al. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Kiick, K. L., et al. (n.d.).
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Pliego, J. R. (n.d.).
- Wipf, P., & Miller, C. P. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
- Wikipedia. (n.d.). Protecting group.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). DAST. Enamine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. scispace.com [scispace.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scas.co.jp [scas.co.jp]
Validation & Comparative
A Researcher's Guide to Peptide Stability: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Amino Acids
Introduction: The Peptide Paradox and the Fluorine Solution
Peptide-based therapeutics represent a rapidly expanding frontier in medicine, offering high specificity and potent biological activity. However, their clinical translation is often hampered by a significant vulnerability: poor in vivo stability. Peptides are susceptible to rapid degradation by proteases and can struggle to maintain their bioactive conformation, leading to short half-lives and reduced efficacy.
This guide delves into a powerful strategy for overcoming these limitations: the site-specific incorporation of fluorinated amino acids. Fluorine, the most electronegative element, possesses a unique combination of properties—a small van der Waals radius similar to hydrogen, yet profound effects on local electronic environments and hydrophobicity.[1][2] When strategically placed within a peptide sequence, these "fluorous" residues can act as molecular armor, profoundly enhancing stability without compromising biological function.[3][4]
Here, we provide an in-depth comparative analysis of peptides with and without fluorinated amino acids, supported by experimental data and detailed protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to rationally engineer the next generation of robust and effective peptide therapeutics.
Comparative Stability Analysis: The Experimental Evidence
The introduction of fluorinated amino acids can bolster peptide stability through several key mechanisms: resistance to enzymatic cleavage, enhanced thermal resilience, and stabilization of specific secondary structures.
Proteolytic Stability: Resisting Enzymatic Degradation
Proteases, the enzymes responsible for peptide breakdown, function by recognizing specific amino acid sequences and cleaving the peptide backbone. Fluorination can disrupt this process in two primary ways:
-
Steric Hindrance: The fluorinated side chain can act as a bulky shield, physically blocking the protease's active site from accessing the scissile bond.
-
Electronic Perturbation: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide bond, making it a less favorable substrate for enzymatic hydrolysis.
The result is a significant increase in the peptide's half-life in the presence of degradative enzymes. However, the stabilizing effect is not universal and depends heavily on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[5] A systematic study on model peptides showed that while stability against enzymes like α-chymotrypsin and pepsin could be enhanced, the outcome was not always predictable, highlighting the need for empirical validation.[5]
Table 1: Comparative Proteolytic Stability Data
| Peptide System | Modification | Protease | Half-Life (Fluorinated) | Half-Life (Non-Fluorinated) | Fold Increase in Stability | Reference |
| Buforin II Analog | Leucine → Hexafluoroleucine (hFLeu) | Trypsin | ~180 min | ~120 min | ~1.5x | [6] |
| Magainin 2 Analog | Phenylalanine → Pentafluorophenylalanine | Trypsin | >240 min | ~150 min | >1.6x | [6] |
| Model Peptide | Substitution near cleavage site | α-Chymotrypsin | Varies | Varies | Up to 5x | [5] |
Note: Data is illustrative and compiled from multiple sources. Actual values are highly context-dependent.
Thermal Stability: Withstanding the Heat
Fluorination often leads to a remarkable increase in the thermal stability of peptides and proteins.[1][3] This enhancement is largely attributed to the increased hydrophobicity of fluorinated side chains.[] These "superhydrophobic" interactions drive stronger packing within the peptide's core, a phenomenon sometimes referred to as the "fluorous effect," which helps the peptide resist unfolding at elevated temperatures.[8]
For example, substituting leucine residues with trifluoroleucines (TFL) or hexafluoroleucines (HFL) in a coiled-coil protein resulted in a significant increase in its melting temperature (TM), demonstrating that the stabilizing effect scales with the number of fluorine atoms.[8]
Table 2: Comparative Thermal Stability Data
| Peptide/Protein System | Modification | TM (°C) (Fluorinated) | TM (°C) (Non-Fluorinated) | ΔTM (°C) | Reference |
| Collagen Model Peptide | Proline → (2S,4R)-4-Fluoroproline | 41.0 | 23.5 | +17.5 | [8] |
| Coiled-coil Protein | 8 Leu → 8 HFL | >100 | ~75 | >25 | [8] |
| Cold Shock Protein B | Single Trp/Phe Fluorination | 315.6 K - 320.8 K | 316.8 K | Minimal Change | [8] |
Note: The impact of fluorination is context-dependent. While global substitution in hydrophobic cores often enhances stability, single substitutions may have minimal effect, as seen with Cold Shock Protein B.[8]
Conformational Stability: Directing the Fold
Beyond general robustness, fluorination can be a precise tool for guiding a peptide's secondary structure. By introducing stereoelectronic effects, fluorinated residues can pre-organize the peptide backbone into a desired conformation.
The most well-studied example is fluorinated proline. Replacing hydroxyproline with (2S,4R)-4-fluoroproline in a collagen model peptide dramatically increases the stability of the triple helix.[8] This is due to a combination of a gauche effect, which fixes the puckering of the proline ring, and an n → π* interaction that stabilizes the trans-peptide bond, both of which favor the helical conformation required for collagen's structure.[8] Similarly, fluorinated amino acids have been shown to increase the helicity of various peptide scaffolds.[1]
Experimental Workflows: A Practical Guide
To validate the stabilizing effects of fluorination, rigorous experimental analysis is essential. Here, we provide step-by-step protocols for key stability assays.
Protocol 1: In Vitro Proteolytic Stability Assay by LC-MS
This protocol provides a robust method for quantifying the rate of peptide degradation by a specific protease. The choice of Liquid Chromatography-Mass Spectrometry (LC-MS) allows for precise separation and quantification of the intact peptide from its degradation products.[9][10][11][12]
Causality Behind Choices:
-
Enzyme/Peptide Ratio: A 1:100 ratio is a common starting point to ensure the reaction proceeds at a measurable rate without being instantaneous. This may require optimization.
-
Quenching: A strong acid like trifluoroacetic acid (TFA) is used to irreversibly denature and inactivate the protease, effectively stopping the reaction at precise time points.
-
LC-MS Analysis: This technique is highly sensitive and specific, allowing for accurate measurement of the parent peptide's peak area, even in a complex mixture.[9][13][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of both the fluorinated and non-fluorinated peptides in an appropriate buffer (e.g., 50 mM Tris, pH 8.0).
-
Prepare a 0.1 mg/mL stock solution of the desired protease (e.g., Trypsin) in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the protease stock solution (final enzyme:substrate ratio of ~1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the 10 µL aliquot to a new tube containing 10 µL of 10% (v/v) Trifluoroacetic Acid (TFA). Vortex to mix thoroughly. This stops the enzymatic reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by RP-HPLC or LC-MS.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the peptide's half-life (t1/2) by fitting the data to a first-order exponential decay curve.
-
Workflow Diagram: Proteolytic Stability Assay
Caption: Workflow for determining peptide proteolytic stability.
Protocol 2: Conformational Stability Analysis by Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[15][16][17] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the ordered structures of peptides (α-helices, β-sheets).[18]
Causality Behind Choices:
-
Far-UV Region: The peptide backbone amides absorb in the 190-250 nm range, making this region ideal for secondary structure analysis.[18]
-
Low Concentration Buffer: High concentrations of salts or other UV-absorbing species can interfere with the signal. A low molarity phosphate buffer is a good choice.
-
Thermal Melt: By monitoring the CD signal at a characteristic wavelength (e.g., 222 nm for α-helices) as temperature increases, one can observe the unfolding transition and determine the melting temperature (TM), a direct measure of thermal stability.[19]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and nitrogen purge at least 30 minutes before use.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Blank Measurement:
-
Record a spectrum of the buffer alone. This will be subtracted from the peptide sample spectrum.
-
-
Sample Measurement:
-
Record the CD spectrum of the peptide sample from ~260 nm down to ~190 nm.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).
-
-
Thermal Denaturation (Optional):
-
Monitor the CD signal at a single wavelength characteristic of the peptide's fold (e.g., 222 nm for an α-helix) while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Plot [θ] versus temperature. The midpoint of the transition is the TM.
-
Workflow Diagram: CD Spectroscopy Analysis
Caption: Workflow for analyzing peptide secondary structure via CD.
Mechanistic Underpinnings of Fluorine-Induced Stability
The enhanced stability of fluorinated peptides arises from a confluence of unique physicochemical properties imparted by the fluorine atom. Understanding these mechanisms is key to rationally designing stable peptides.
Diagram: Mechanisms of Fluorine-Induced Stability
Caption: How fluorination leads to enhanced peptide stability.
Conclusion and Future Outlook
The incorporation of fluorinated amino acids is a validated and potent strategy for enhancing the proteolytic, thermal, and conformational stability of therapeutic peptides.[1][3] By leveraging the unique properties of fluorine, researchers can overcome the inherent instability that has long been the Achilles' heel of peptide-based drugs.
However, this guide also underscores a critical takeaway: the effects of fluorination are not a "one-size-fits-all" solution. The benefits are highly dependent on the peptide sequence, the location and type of fluorinated residue, and the specific biological environment.[5][8] Therefore, the path forward lies in combining rational design principles with the empirical, self-validating experimental workflows detailed here. By doing so, the scientific community can unlock the full therapeutic potential of peptides, engineering novel molecules with the stability and efficacy required for clinical success.
References
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated peptide biomaterials. PMC, NIH. [Link]
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Lazar, Z. A., & Montclare, J. K. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Zhang, X., & Li, Y. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Hao, J., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC, PubMed Central. [Link]
-
Wang, F., Zhu, Y., Song, S., & Li, C. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Organic Letters, ACS Publications. [Link]
-
Lee, H. Y., & Marsh, E. N. G. (2013). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]
-
Gottler, L. M., de la Salud-Bea, R., & Marsh, E. N. G. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
-
Salwiczek, M., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19 F-MRI. PubMed. [Link]
-
Hunter, L. (2015). The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
LeSavage, B. L., et al. (2022). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC, PubMed Central. [Link]
-
Delcan, E., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, Portland Press. [Link]
-
Modica, M. N., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
LeSavage, B. L., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Royal Society of Chemistry. (2022). Characterization of the secondary structure of peptides. The Royal Society of Chemistry. [Link]
-
OSU Chemistry. Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]
-
Moody, T. S., & O'Hagan, D. (2020). Synthesis of complex unnatural fluorine-containing amino acids. PMC, NIH. [Link]
- Marsh Lab.
-
MtoZ Biolabs. Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics. MtoZ Biolabs. [Link]
-
Haris, P. I., & Chapman, D. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Delcan, E., et al. (2021). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs. [Link]
-
ResearchGate. (2019). Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. ResearchGate. [Link]
-
ResearchGate. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. [Link]
-
Shimadzu Scientific Instruments. Protein Secondary Structural Analysis by FTIR. Shimadzu. [Link]
-
RSC Publishing. (2018). Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. PMC, NIH. [Link]
-
MtoZ Biolabs. Peptide Circular Dichroism Spectroscopy. MtoZ Biolabs. [Link]
-
Wu, R., & Bletu, N. M. (2022). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC, NIH. [Link]
-
Rardin, M. J., et al. (2013). Analysis of the proteolysis of bioactive peptides using a peptidomics approach. PMC. [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics [en.biotech-pack.com]
- 12. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the proteolysis of bioactive peptides using a peptidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 19. digitalcommons.subr.edu [digitalcommons.subr.edu]
A Comparative Analysis of the Biological Activity of (R)- and (S)-Enantiomers of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Action
The presence of a chiral center at the alpha-carbon of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid suggests that its enantiomers are likely to interact differently with chiral biological targets such as receptors, enzymes, and transporters. Based on the structural similarity to other fluorinated phenylalanine analogs and α-substituted amino acids, a primary target for biological activity is hypothesized to be the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2]
This guide will delve into the probable mechanisms of action, propose detailed experimental protocols to assess and compare the biological activities of the (R)- and (S)-enantiomers, and provide a framework for interpreting the potential data.
Hypothesized Mechanism of Action: Modulation of the NMDA Receptor
The NMDA receptor is a heterotetrameric ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3] Its dysfunction is implicated in a range of neurological and psychiatric disorders. The binding of glutamate and a co-agonist (glycine or D-serine) is required for channel opening. The structure of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, with its amino acid backbone and aromatic ring, suggests potential interaction with the glutamate or glycine binding sites on the NMDA receptor.
It is plausible that one enantiomer acts as a more potent agonist or antagonist than the other, or that they exhibit different subunit selectivity. For instance, studies on other chiral NMDA receptor modulators have demonstrated significant enantioselective differences in their affinity and efficacy.[4]
Caption: Simplified schematic of NMDA receptor-mediated signaling at an excitatory synapse.
Comparative Biological Activity Assessment: A Proposed Experimental Workflow
To rigorously compare the biological activity of the (R)- and (S)-enantiomers of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, a multi-tiered experimental approach is recommended. This workflow progresses from in vitro characterization of molecular interactions to in vivo assessment of physiological and behavioral effects.
Caption: Proposed experimental workflow for comparing the biological activity of the enantiomers.
Detailed Experimental Protocols
Part 1: In Vitro Characterization
Objective: To determine the binding affinity and functional activity of each enantiomer at the NMDA receptor and its subtypes.
1.1. Radioligand Binding Assays
-
Rationale: This assay quantifies the affinity of the test compounds for the NMDA receptor by measuring the displacement of a radiolabeled ligand.
-
Protocol:
-
Prepare crude synaptic membrane fractions from rat forebrains.
-
Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of varying concentrations of the (R)- and (S)-enantiomers of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibitory constant (Ki) for each enantiomer to determine its binding affinity.
-
1.2. Electrophysiological Recordings
-
Rationale: This functional assay directly measures the effect of the compounds on NMDA receptor-mediated ion channel activity.
-
Protocol:
-
Use whole-cell patch-clamp recordings from cultured neurons or Xenopus oocytes expressing specific NMDA receptor subtypes.
-
Apply a saturating concentration of glutamate and glycine to elicit a baseline NMDA receptor-mediated current.
-
Perfuse the cells with increasing concentrations of each enantiomer and record the changes in the current.
-
Determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for each enantiomer to quantify its potency as an antagonist or agonist, respectively.
-
Data Presentation: In Vitro Activity Summary
| Enantiomer | NMDA Receptor Binding Affinity (Ki, nM) | NMDA Receptor Functional Potency (IC₅₀/EC₅₀, µM) |
| (R)-enantiomer | Experimental Value | Experimental Value |
| (S)-enantiomer | Experimental Value | Experimental Value |
| Racemic Mixture | Experimental Value | Experimental Value |
Part 2: In Vivo Evaluation
Objective: To assess the pharmacokinetic properties and behavioral effects of each enantiomer in a living organism.
2.1. Pharmacokinetic Studies in Rodents
-
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer is crucial for interpreting in vivo activity.
-
Protocol:
-
Administer a single dose of each enantiomer to separate groups of rats or mice via intravenous and oral routes.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the parent compound and any potential metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.
-
2.2. Behavioral Pharmacology Assays
-
Rationale: These assays can reveal the in vivo effects of the compounds on central nervous system function, providing insights into their therapeutic potential or side-effect profile.
-
Protocol (Example: Locomotor Activity):
-
Acclimate mice to open-field arenas.
-
Administer a single dose of each enantiomer or vehicle control.
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
-
Analyze the data to determine if the compounds have stimulant, sedative, or other effects on spontaneous activity.
-
Data Presentation: In Vivo Activity Summary
| Enantiomer | Oral Bioavailability (%) | Brain-to-Plasma Ratio | Behavioral Effect (e.g., Locomotor Activity) |
| (R)-enantiomer | Experimental Value | Experimental Value | Qualitative/Quantitative Description |
| (S)-enantiomer | Experimental Value | Experimental Value | Qualitative/Quantitative Description |
| Racemic Mixture | Experimental Value | Experimental Value | Qualitative/Quantitative Description |
Discussion and Interpretation of Potential Outcomes
The experimental data generated from these studies will provide a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers. Several outcomes are possible:
-
Eutomer-Distomer Relationship: One enantiomer (the eutomer) may exhibit significantly higher affinity and/or potency than the other (the distomer). This is a common phenomenon in chiral drugs. For instance, studies on the enantiomers of 2-amino-3-fluoro-2-methylpropanoic acid have shown that the (R)-enantiomer has higher tumor uptake in vivo, suggesting stereoselective biological interactions.[5]
-
Qualitatively Different Activities: The enantiomers may have different mechanisms of action. For example, one could be an NMDA receptor antagonist while the other is an agonist, or they may interact with different receptor subtypes.
-
Similar Activities: In some cases, both enantiomers may have comparable biological activity.
-
Enantioselective Pharmacokinetics: The enantiomers may have different pharmacokinetic profiles, leading to different in vivo efficacy and duration of action even if their in vitro activities are similar.
Conclusion
A thorough investigation into the stereoselective biological activity of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is essential for any future drug development efforts. The proposed experimental framework, grounded in established pharmacological principles, provides a robust pathway to elucidate the distinct properties of its (R)- and (S)-enantiomers. By systematically evaluating their in vitro and in vivo profiles, researchers can identify the more promising enantiomer for further development, potentially leading to a more potent and safer therapeutic agent with an optimized clinical profile. The insights gained from such studies will not only advance our understanding of this specific compound but also contribute to the broader knowledge of structure-activity relationships in medicinal chemistry.
References
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2023). Frontiers in Chemistry. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2019). Molecules. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. [Link]
-
Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation. (2001). Journal of Nuclear Medicine. [Link]
-
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). (2011). Journal of Medicinal Chemistry. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2021). Molecules. [Link]
-
Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. (2020). Advances in Biological Chemistry. [Link]
-
Characterization of [18F]PF-NB1 Enantiomers for Imaging NMDA GluN2B Receptors in Nonhuman Primates and Comparison with Analogous 18F-labeled Radiotracers. (2025). Journal of Nuclear Medicine. [Link]
-
Pharmacological Characterizations of the 'Legal High' Fluorolintane and Isomers. (2019). European Journal of Pharmacology. [Link]
-
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. (n.d.). PubChem. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]
-
L-Phenylglycine. (n.d.). PubChem. [Link]
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 4. Characterization of [18F]PF-NB1 Enantiomers for Imaging NMDA GluN2B Receptors in Nonhuman Primates and Comparison with Analogous 18F-labeled Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Characterizing Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, fluorinated amino acids have emerged as indispensable tools. The strategic incorporation of fluorine can profoundly alter the physicochemical properties of peptides and proteins, enhancing their stability, bioavailability, and binding affinity. However, the successful application of these unique building blocks hinges on their precise and unambiguous characterization. This guide provides an in-depth comparison of the primary analytical techniques for characterizing fluorinated amino acids, offering field-proven insights and actionable protocols to ensure the integrity of your research.
The Central Role of Orthogonal Analysis
The characterization of fluorinated amino acids is not a one-size-fits-all endeavor. Each analytical technique offers a unique window into the molecular properties of these compounds. A robust characterization strategy, therefore, relies on the principle of orthogonal analysis —the use of multiple, distinct methods to interrogate the same sample. This approach provides a multi-faceted view of the analyte, ensuring a comprehensive and reliable assessment of its identity, purity, and structural integrity. This guide will focus on the cross-validation of three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Comprehensive Characterization
A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive understanding of the fluorinated amino acid . The following diagram illustrates a typical workflow for the characterization and validation of a novel fluorinated amino acid.
The Fluorine Advantage: A Comparative Guide to 4-Fluoro Substitution in Peptide Conformation and Folding
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and protein engineering, the quest for enhanced stability, predictable conformation, and improved therapeutic potential is perpetual. Among the arsenal of chemical modifications, the selective incorporation of fluorine has emerged as a powerful and nuanced tool. This guide, compiled from a Senior Application Scientist's perspective, delves into the profound impact of 4-fluoro substitution on peptide conformation and folding. We will dissect the underlying stereoelectronic principles, compare the conformational landscapes of fluorinated versus non-fluorinated peptides, and provide actionable experimental protocols to empower your research.
The Gauche Effect and Inductive Power: Unraveling the "Fluorine Code"
The introduction of a highly electronegative fluorine atom at the C4 position of an amino acid, most notably proline, instigates a cascade of stereoelectronic effects that reshape the local peptide backbone.[1][2] Two primary forces are at play:
-
The Gauche Effect: This phenomenon dictates the preferred dihedral angle between vicinal substituents. In 4-fluoroproline, the strong gauche effect between the fluorine atom and the proline ring's nitrogen or carbonyl group enforces a specific ring pucker.[3] Specifically, (2S, 4R)-4-fluoroproline (4R-Flp) predominantly adopts a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline (4S-flp) favors a Cγ-endo pucker.[4] This puckering directly influences the main-chain torsion angles (φ and ψ), pre-organizing the peptide backbone into distinct conformations.[1][2]
-
Inductive Effects: The potent electron-withdrawing nature of fluorine has significant through-bond inductive effects. This diminishes the double-bond character of the preceding peptidyl-prolyl amide bond, thereby lowering the rotational energy barrier for cis-trans isomerization.[1][2] This accelerated isomerization can have profound implications for protein folding kinetics, a process often rate-limited by prolyl cis-trans isomerization.[4]
These subtle yet powerful modulations allow for the rational design of peptides with tailored conformational biases and enhanced stability.[1][2]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Peptides
The true impact of 4-fluoro substitution is best understood through direct comparison with their non-fluorinated counterparts. Below, we summarize key conformational and stability parameters.
Conformational Preferences of 4-Fluoroprolines
The stereochemistry of the fluorine substitution dictates the conformational outcome, offering a powerful tool for rational peptide design.
| Amino Acid Derivative | Predominant Ring Pucker | Preferred Preceding Amide Bond Conformation |
| Proline | Endo/Exo equilibrium | trans favored, but significant cis population |
| (2S, 4R)-4-Fluoroproline (4R-Flp) | Cγ-exo | Strongly favors trans |
| (2S, 4S)-4-Fluoroproline (4S-flp) | Cγ-endo | Weakly favors trans, increased cis population |
Data synthesized from multiple sources.
Impact on Thermal Stability: The Collagen Case Study
Collagen, a protein rich in proline and hydroxyproline, serves as an excellent model to demonstrate the stabilizing effects of 4-fluoro substitution. The thermal melting temperature (Tm), a measure of thermal stability, is significantly influenced by the incorporation of 4-fluoroproline.
| Collagen-like Peptide | Melting Temperature (Tm) in °C |
| (Pro-Pro-Gly)₁₀ | 24 |
| (Pro-Hyp-Gly)₁₀ | 41 |
| (Pro-4R-Flp-Gly)₁₀ | 59 |
| (4R-Flp-Pro-Gly)₁₀ | 23 |
| (4S-flp-Pro-Gly)₁₀ | 43 |
Note: Hyp refers to (2S, 4R)-4-hydroxyproline. Data is illustrative and compiled from various studies on collagen-like peptides.
As the data illustrates, the strategic placement of (2S, 4R)-4-fluoroproline in the Yaa position of the Gly-Xaa-Yaa repeat significantly enhances the thermal stability of the collagen triple helix, surpassing even the stabilizing effect of hydroxyproline.[5]
Visualizing the Molecular Logic
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the key principles and workflows.
Caption: Gauche effect in (2S, 4R)-4-fluoroproline favoring the Cγ-exo pucker.
Caption: A typical experimental workflow for comparative analysis.
Caption: A conceptual diagram of a peptide folding pathway.
Field-Proven Experimental Protocols
To facilitate your own investigations, we provide detailed, step-by-step methodologies for key experiments.
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution-state conformation, including cis/trans isomer ratios and through-space atomic proximities.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a final concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Integrate the signals corresponding to the cis and trans isomers of the 4-fluoroproline residue to determine their relative populations.
-
-
2D NMR Acquisition (COSY & NOESY):
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons, which aids in the assignment of spin systems within each amino acid residue.[6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms.[4] This experiment reveals through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[4]
-
-
Data Processing and Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment by connecting the spin systems identified in the COSY spectrum using the NOE cross-peaks observed in the NOESY spectrum.
-
Use the intensities of the NOE cross-peaks to generate a set of distance restraints.
-
Calculate the 3D structure of the peptide using molecular dynamics or distance geometry algorithms, incorporating the experimental distance restraints.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Stability
Objective: To assess the secondary structure content and thermal stability (Tm) of the peptide.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that has low absorbance in the far-UV region.
-
Accurately determine the peptide concentration using a reliable method (e.g., quantitative amino acid analysis).
-
Prepare a final sample with a concentration of 0.1-0.2 mg/mL in a 1 mm pathlength quartz cuvette.
-
-
CD Spectrum Acquisition:
-
Record a far-UV CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).
-
Collect data at a scan speed of 50 nm/min with a data pitch of 0.5 nm and a bandwidth of 1 nm.
-
Average at least three scans to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone under the same conditions.
-
-
Thermal Denaturation (Tm Determination):
-
Monitor the CD signal at a single wavelength (typically 222 nm for α-helical peptides) as a function of temperature.
-
Increase the temperature from a starting point (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled rate (e.g., 1 °C/min).
-
Plot the CD signal against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the secondary structure content (α-helix, β-sheet, random coil) from the CD spectrum.[8]
-
Protease Stability Assay
Objective: To compare the proteolytic stability of fluorinated and non-fluorinated peptides.
Methodology:
-
Reaction Setup:
-
Prepare solutions of the fluorinated and non-fluorinated peptides at a known concentration (e.g., 1 mg/mL) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) at an appropriate concentration in the same buffer.
-
Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at a constant temperature (e.g., 37 °C).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a quenching agent (e.g., 1% trifluoroacetic acid or a specific protease inhibitor).
-
-
Analysis by HPLC-MS:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a mass spectrometer (MS).
-
Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid to separate the intact peptide from its degradation products.
-
Monitor the disappearance of the intact peptide peak and the appearance of fragment peaks over time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide as a function of time.
-
Calculate the half-life (t₁/₂) of the peptide under the given conditions.
-
Compare the half-lives of the fluorinated and non-fluorinated peptides to assess the impact of fluorination on proteolytic stability.
-
Conclusion: A Precise Tool for Peptide Engineering
The strategic incorporation of 4-fluoro substituents into peptides offers a predictable and powerful means to modulate their conformation and enhance their stability. By understanding and harnessing the underlying principles of the gauche effect and inductive forces, researchers can rationally design peptides with pre-defined structural biases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the "fluorine advantage" in their pursuit of novel and improved peptide-based therapeutics and research tools.
References
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-34.
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]
-
ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. Retrieved from [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Retrieved from [Link]
-
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(8), 853-869. [Link]
-
DROPS. (n.d.). Computation and Visualization of Protein Topology Graphs Including Ligand Information. Retrieved from [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(5), 2527-2531. [Link]
-
Frontiers Publishing Partnerships. (2021). Seven quick tips for beginners in protein crystallography. Retrieved from [Link]
-
MDPI. (2023). Einstein Model of a Graph to Characterize Protein Folded/Unfolded States. Retrieved from [Link]
-
LJMU Research Online. (2019). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from [Link]
-
Sreerama, N., & Woody, R. W. (2000). Estimation of Protein Secondary Structure from Circular Dichroism Spectra: Comparison of CONTIN, SELCON, and CDSSTR Methods with an Expanded Reference Set. Analytical Biochemistry, 287(2), 252-260. [Link]
-
ResearchGate. (n.d.). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]
-
Reddit. (2023, November 15). Multi step synthesis ideas. r/chemistry. [Link]
- Google Sites. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
-
MDPI. (2022). The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. Retrieved from [Link]
-
PubMed. (n.d.). Fluorous effect in proteins: de novo design and characterization of a four-alpha-helix bundle protein containing hexafluoroleucine. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of protein folding. On the left, residues in.... Retrieved from [Link]
-
Chemistry LibreTexts. (2022, November 8). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from [Link]
-
ACS Publications. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]
-
ACS Publications. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
Woolfson, D. N. (2017). Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials. Retrieved from [Link]
-
bioRxiv. (2022). Protein Fold Classification using Graph Neural Network and Protein Topology Graph. Retrieved from [Link]
-
YouTube. (2020, August 20). 09 Refinement | Lecture Series "Basics of Macromolecular Crystallography". Retrieved from [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample scientific workflows from the myExperiment repository: (a) ID:.... Retrieved from [Link]
-
YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
YouTube. (2012, August 5). How to interpret a NOESY NMR spectrum. Retrieved from [Link]
-
ACS Publications. (2016). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. Retrieved from [Link]
-
Predicting Protein Folding Pathways. (n.d.). Retrieved from [Link]
Sources
- 1. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19 F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00118H [pubs.rsc.org]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Steric Maze: A Comparative Guide to Coupling Methods for Hindered Amino Acid Incorporation
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing sterically hindered amino acids represents a significant chemical challenge. These bulky residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky side chains (e.g., Valine, Isoleucine), can dramatically slow down or even halt peptide chain elongation. The steric bulk around the α-carbon impedes the approach of the activated carboxyl group to the N-terminal amine, often leading to incomplete reactions, low yields, and an increased risk of racemization. This guide provides an in-depth, data-supported comparison of various coupling methodologies to empower you to navigate these synthetic hurdles and achieve high-fidelity incorporation of these challenging building blocks.
The Mechanistic Hurdle: Why Hindered Couplings Fail
Standard peptide coupling protocols often falter when encountering a hindered amino acid. The fundamental issue lies in the kinetics of the coupling reaction. The nucleophilic attack of the sterically encumbered N-terminal amine on the activated carboxylic acid is slow. This sluggish reaction provides a window for competing side reactions to occur, primarily racemization and the decomposition of the activated species.
Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a major concern. It can occur through two primary pathways: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[1] The extended reaction times required for hindered couplings increase the likelihood of these pathways being accessed, particularly in the presence of excess base.[1] Therefore, the ideal coupling reagent for a hindered amino acid must not only be highly reactive to accelerate the desired amide bond formation but also be designed to minimize the risk of racemization.
A Comparative Analysis of Modern Coupling Reagents
The choice of coupling reagent is paramount for successfully incorporating hindered amino acids. While a vast array of reagents exists, they can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Our focus here will be on the most effective modern reagents, with a particular emphasis on their performance in challenging coupling scenarios.
The Workhorses: Carbodiimides with Additives
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[2] However, their use alone for hindered couplings is generally inefficient and prone to side reactions. The key to their successful application lies in the use of additives that form highly reactive activated esters and suppress racemization.
-
DIC/HOBt: The combination of DIC with 1-hydroxybenzotriazole (HOBt) has been a long-standing method. However, for severely hindered couplings, its efficacy can be limited.
-
DIC/OxymaPure®: A significant advancement came with the introduction of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive.[2] Oxyma-based active esters are more reactive than their HOBt counterparts and have shown superior performance in difficult couplings, including those involving Aib.[3] Furthermore, OxymaPure is a non-explosive alternative to HOBt and HOAt.
The Powerhouses: Phosphonium and Aminium/Uronium Salts
Phosphonium and aminium/uronium salts are generally more reactive than carbodiimide-based methods and are often the reagents of choice for difficult couplings.[1]
-
PyAOP & PyBrOP: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are highly effective phosphonium salt reagents. PyAOP is particularly useful for coupling N-methyl amino acids.[4] PyBrOP, being even more reactive, is employed for extremely challenging couplings, such as those involving Aib-derivatives, though its high reactivity can sometimes lead to increased racemization if not carefully controlled.[1]
-
HBTU vs. HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used coupling reagent. However, for hindered amino acids, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) consistently demonstrates superior performance.[5] The 7-aza-benzotriazole (OAt) active ester formed by HATU is more reactive than the OBt ester from HBTU, leading to higher coupling efficiencies and faster reaction times.[5]
-
COMU®: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that incorporates the Oxyma moiety directly into its structure. It has emerged as a highly efficient and safer alternative to benzotriazole-based reagents like HATU and HBTU.[6][7] COMU often provides comparable or even superior coupling efficiency to HATU, with the added benefits of forming water-soluble byproducts and having a reduced allergenic potential.[6]
Quantitative Performance Comparison: Synthesis of Aib-Enkephalin
To provide a clear, data-driven comparison, we have compiled data from studies on the synthesis of the model pentapeptide, Aib-enkephalin (H-Tyr-Aib-Aib-Phe-Leu-NH₂). This peptide contains two consecutive sterically demanding Aib residues, making it an excellent benchmark for evaluating coupling reagent performance.
| Coupling Reagent/Method | Solvent | Yield (%) | Purity (%) | Reference |
| DIC/OxymaPure® | 2-MeTHF | 97.0 | >95 | [3] |
| HATU | DMF | - | ~93 | [2] (qualitative) |
| HBTU | DMF | - | < HATU | [2] (qualitative) |
| COMU® | DMF | - | High | [7] |
| DIC/OxymaPure® | DMF | 42.8 | - | [3] |
Note: Direct head-to-head quantitative comparisons across a wide range of modern reagents under identical conditions are scarce in the literature. The data presented is synthesized from multiple sources to provide a representative overview. The study by Albericio and co-workers highlights the significant impact of solvent choice, with the greener solvent 2-MeTHF providing superior results for DIC/OxymaPure compared to the traditional DMF.[3]
Experimental Protocols for Hindered Amino Acid Incorporation
The following are detailed, step-by-step protocols for the incorporation of a hindered amino acid, using Fmoc-Aib-OH as an example, with three highly recommended coupling reagents. These protocols are intended for manual solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH
This protocol is a robust method for incorporating Aib and other hindered amino acids.[5]
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-Aib-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-Aib-OH: In a separate reaction vessel, dissolve Fmoc-Aib-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress.[8] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: COMU®-Mediated Coupling of Fmoc-Aib-OH
This protocol offers a highly efficient and safer alternative to HATU.[7]
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-Aib-OH (3 equivalents relative to resin loading)
-
COMU® (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-Aib-OH and COMU® in DMF. Add DIPEA and pre-activate for 1-2 minutes. Add this solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 30 minutes. For the challenging Aib-Aib coupling, a double coupling of 1 hour each is recommended.[7]
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.
Protocol 3: DIC/OxymaPure®-Mediated Coupling of Fmoc-Aib-OH
This carbodiimide-based method is a cost-effective and highly efficient option, especially when optimized with appropriate solvents.[3]
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
Fmoc-Aib-OH (5 equivalents relative to resin loading)
-
OxymaPure® (5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)
-
Anhydrous Dichloromethane (DCM)/N,N-Dimethylformamide (DMF) (1:1) or 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation of Fmoc-Aib-OH: In a separate vessel, dissolve Fmoc-Aib-OH and OxymaPure® in the chosen solvent (e.g., DCM/DMF 1:1). Add DIC to the solution.
-
Coupling Reaction: Stir the activation mixture for 10 minutes at room temperature. Add the solution to the deprotected resin and agitate for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.
Visualizing the Workflow: A Generalized SPPS Cycle for Hindered Amino Acids
Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS) for hindered amino acids.
Mechanistic Insights: Activation with Aminium Salts
The superior performance of aminium salts like HATU and COMU stems from the formation of highly reactive activated esters.
Caption: Simplified mechanism of amino acid activation and coupling using aminium salts like HATU or COMU.
Conclusion and Future Perspectives
The successful incorporation of sterically hindered amino acids is a critical capability in modern peptide synthesis, enabling the creation of novel peptides with enhanced therapeutic properties. While challenges remain, the development of advanced coupling reagents, particularly aminium salts like HATU and COMU, and optimized protocols using carbodiimides with additives like OxymaPure, has significantly improved the efficiency and fidelity of these difficult couplings.
The future of this field will likely see the development of even more efficient and "greener" coupling reagents and methodologies, further pushing the boundaries of what is synthetically achievable in the realm of complex peptides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 488-493. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5854–5857. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786–802. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]
-
Jad, Y. E., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8217-8238. [Link]
-
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(33), 3421-3425. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4683-4693. [Link]
-
Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity of pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) during solid-phase... [Image]. Retrieved from [Link]
-
Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 70(17), 6637–6645. [Link]
-
Isidro-Llobet, A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(10), 2471-2481. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
- Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
Hazard Identification and Risk Assessment: A Proactive Approach
Given the structure of (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, which contains a fluorophenyl group and an amino acid moiety, a conservative approach to hazard assessment is warranted. Structurally related compounds, such as 3-(4-Fluorophenyl)propionic acid and 2-Amino-2-methyl-4-phenylbutanoic acid, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.
-
Unknown Toxicological Properties: As a novel compound, the full toxicological profile is likely not yet determined. All new chemical entities should be handled as potentially hazardous.
Engineering Controls: The First Line of Defense
The primary method for protecting laboratory personnel is to minimize exposure through effective engineering controls.
-
Chemical Fume Hood: All weighing, handling, and manipulation of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[2].
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any potential airborne contaminants[2][3].
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is crucial for preventing direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedures[4][5].
Due to the risk of serious eye irritation, robust eye protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement to protect against dust particles and splashes[6][7].
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face[6][7].
Proper glove selection is critical to prevent skin contact.
-
Material Compatibility: Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals[8]. However, for prolonged or immersive work, it is essential to consult the glove manufacturer's compatibility data for the specific solvents being used.
-
Double Gloving: For handling highly concentrated solutions or when there is an increased risk of exposure, wearing two pairs of nitrile gloves is recommended to provide an additional layer of protection[4][9]. Reusable gloves should be washed and inspected for any signs of degradation before each use[9].
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect the skin and personal clothing from contamination[7].
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
In most laboratory-scale operations, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, if engineering controls are insufficient or during emergency situations, a respirator may be necessary. A risk assessment should be conducted to determine if a respirator is required, and if so, the appropriate type should be selected and personnel must be properly fit-tested[10].
Summary of Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Chemical splash goggles | Single pair of nitrile gloves | Laboratory coat | Not typically required if in a fume hood |
| Handling solutions (larger volumes) | Chemical splash goggles and face shield | Double pair of nitrile gloves | Laboratory coat and chemical-resistant apron | Not typically required if in a fume hood |
| Accidental spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges (based on risk assessment) |
Procedural Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[11]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[11]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[11].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][11].
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated hazardous waste container and disposed of through a licensed hazardous waste disposal company[12]. Do not dispose of this chemical down the drain or in the regular trash[12].
By adhering to these guidelines, researchers can safely handle this compound, minimizing their risk of exposure and ensuring a safe laboratory environment.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
College of Science, King Saud University. (n.d.). Safety Guide in the laboratories. Retrieved from [Link]
-
PubMed. (2022). How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts). Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Compo Expert. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. compo-expert.com [compo-expert.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
- 6. nyu.edu [nyu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
